PFI-6N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H23N3O4 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-cyclopentyl-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-N-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H23N3O4/c1-21(2)18(24)14-9-8-12(10-16(14)23)17-11-15(20-26-17)19(25)22(3)13-6-4-5-7-13/h8-11,13,23H,4-7H2,1-3H3 |
InChI-Schlüssel |
CKEICVFLYGXFOP-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PFI-6: A Technical Guide to a Selective Chemical Probe for MLLT1/3 YEATS Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of PFI-6, a potent and selective chemical probe for the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1, also known as ENL) and Mixed-Lineage Leukemia Translocated To 3 (MLLT3, also known as AF9). It is important to note that the commonly referenced "PFI-6N" is the corresponding inactive, negative control compound used in research to validate the on-target effects of PFI-6. This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with PFI-6, serving as a comprehensive resource for its application in research.
Introduction to PFI-6
PFI-6 is a small molecule inhibitor that specifically targets the YEATS domain, an emerging epigenetic reader module that recognizes acetylated and other acylated lysine (B10760008) residues on histone tails.[1] The YEATS domains of MLLT1 and MLLT3 are critical components of transcriptional regulatory complexes, and their dysregulation is implicated in various cancers, particularly acute leukemia.[1][2] PFI-6 serves as a valuable tool for dissecting the biological functions of MLLT1 and MLLT3 and for exploring the therapeutic potential of inhibiting their activity.[3]
Mechanism of Action
PFI-6 functions as a competitive inhibitor, binding to the YEATS domain of MLLT1 and MLLT3 and thereby preventing its interaction with acetylated histone ligands. This disruption of a critical protein-protein interaction impedes the recruitment of transcriptional machinery to target genes, ultimately modulating gene expression. MLLT1 and MLLT3 are key components of the Super Elongation Complex (SEC), which plays a crucial role in releasing paused RNA Polymerase II and promoting transcriptional elongation of genes, including critical oncogenes like HOX.[4][5] By inhibiting the MLLT1/3 YEATS domain, PFI-6 effectively interferes with the function of the SEC.
Quantitative Data
PFI-6 exhibits potent and selective inhibition of MLLT1 and MLLT3. The following tables summarize the key quantitative metrics for PFI-6 and its inactive control, this compound.
Table 1: In Vitro Inhibitory Activity of PFI-6
| Target | Assay Type | IC50 (nM) | Reference |
| MLLT1 (ENL) | HTRF | 140 | [6][7] |
| MLLT3 (AF9) | HTRF | 160 | [6][7] |
Table 2: Cellular Target Engagement of PFI-6
| Target | Assay Type | IC50 (µM) | Reference |
| MLLT3 | NanoBRET | 0.76 ± 0.1 | [8] |
Table 3: Selectivity Profile of PFI-6 and this compound
| Target | PFI-6 Activity | This compound Activity | Reference |
| YEATS2 | >30 µM (Inactive) | >30 µM (Inactive) | [8] |
| YEATS4 | >30 µM (Inactive) | >30 µM (Inactive) | [8] |
| Bromodomains (SGC Panel) | Inactive | Not Determined | [1][8] |
| Kinases (40-member panel) | Inactive at 10 µM | Not Determined | [1][8] |
| PDEs, Ion Channels, GPCRs (25-member panel) | Inactive at >50 µM | Not Determined | [1][8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize PFI-6 are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for In Vitro Inhibition
This assay measures the ability of PFI-6 to disrupt the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide.
-
Reagents : GST-tagged MLLT1/3 YEATS domain, biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac), Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-conjugated XL665 (acceptor).
-
Procedure :
-
Incubate the MLLT1/3 YEATS domain with varying concentrations of PFI-6 in an assay buffer.
-
Add the biotinylated H3K27ac peptide and allow the binding reaction to reach equilibrium.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate to allow the detection antibodies to bind.
-
Measure the HTRF signal (ratio of acceptor to donor emission) on a plate reader. A decrease in the HTRF signal indicates inhibition of the protein-histone interaction.
-
-
Data Analysis : Calculate IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay quantifies the binding of PFI-6 to MLLT3 within a cellular environment.[9][10][11]
-
Cell Line : HEK293 cells are commonly used.
-
Reagents :
-
Expression vector for MLLT3 fused to NanoLuc® luciferase (donor).
-
Expression vector for a non-interacting HaloTag® protein (control).
-
HaloTag® NanoBRET™ 618 Ligand (acceptor).
-
Nano-Glo® Live Cell Substrate.
-
-
Procedure :
-
Co-transfect HEK293 cells with the MLLT3-NanoLuc® and HaloTag® expression vectors.
-
After 24 hours, harvest and resuspend the cells.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Dispense the cells into a multi-well plate containing serial dilutions of PFI-6.
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis : Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Determine the IC50 value from the dose-response curve, which reflects the concentration of PFI-6 required to displace 50% of the tracer from the target protein.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the mobility of MLLT1/3 in the nucleus and how it is affected by PFI-6 binding.[12][13][14]
-
Cell Line : A suitable cell line (e.g., U2OS) stably expressing GFP-tagged MLLT1 or MLLT3.
-
Procedure :
-
Culture the cells on glass-bottom dishes.
-
Treat the cells with either DMSO (vehicle control) or PFI-6 for a specified duration.
-
Using a confocal microscope, acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis : Measure the fluorescence intensity in the ROI over time. A slower recovery rate in PFI-6-treated cells compared to control cells indicates that the inhibitor has bound to MLLT1/3, altering its dynamics and mobility within the nucleus.
Conclusion
PFI-6 is a well-characterized and highly selective chemical probe for the YEATS domains of MLLT1 and MLLT3. Its utility in research is underscored by the availability of a structurally similar negative control, this compound, which is crucial for validating on-target effects. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize PFI-6 in their studies to further elucidate the roles of MLLT1 and MLLT3 in health and disease.
References
- 1. eubopen.org [eubopen.org]
- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 9. promega.com [promega.com]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 11. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flourescence Recovery After Photobleaching (FRAP) [bio.davidson.edu]
- 14. FRAP (Fluorescence Recovery After Photobleaching) - FluoroFinder [fluorofinder.com]
PFI-6N: A Validated Negative Control for the MLLT1/3 YEATS Domain Probe PFI-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical biology and drug discovery, the use of chemical probes has become indispensable for dissecting complex biological processes and validating novel drug targets. A critical component of rigorous chemical probe-based research is the use of a structurally similar but biologically inactive negative control. This document provides a comprehensive technical overview of PFI-6N, the validated negative control for PFI-6, a potent and selective chemical probe for the YEATS domains of MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1, also known as ENL) and MLLT3 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 3, also known as AF9). This guide is intended to provide researchers with the necessary information to effectively utilize this compound in their experiments to ensure that the observed biological effects of PFI-6 are specifically due to the inhibition of its intended targets.
PFI-6 and this compound: Structure and Rationale for Use
PFI-6 was developed through a collaboration between Pfizer and the Structural Genomics Consortium (SGC) as a potent inhibitor of the MLLT1 and MLLT3 YEATS domains.[1] The YEATS domain is an epigenetic reader module that recognizes acetylated and crotonylated lysine (B10760008) residues on histone tails, playing a crucial role in the regulation of gene transcription.[2] Dysregulation of MLLT1 and MLLT3 is implicated in various cancers, particularly acute myeloid leukemia (AML).[2]
This compound was designed as a close structural analog of PFI-6, serving as an ideal negative control. The rationale for a negative control is to differentiate the on-target effects of the chemical probe from any off-target or non-specific effects that might arise from the chemical scaffold itself. By using this compound in parallel with PFI-6, researchers can confidently attribute any observed cellular phenotype to the specific inhibition of MLLT1/3.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for PFI-6 and this compound, highlighting the potency and selectivity of PFI-6 and the inactivity of this compound.
Table 1: In Vitro Biochemical Activity of PFI-6 and this compound against YEATS Domains
| Compound | Target | Assay Type | IC50 (µM) |
| PFI-6 | MLLT1 | HTRF | 0.14 |
| MLLT3 | HTRF | 0.16 | |
| YEATS2 | HTRF | >40 | |
| YEATS4 | HTRF | >40 | |
| This compound | MLLT1 | HTRF | >30 |
| MLLT3 | HTRF | >30 | |
| YEATS2 | HTRF | >30 | |
| YEATS4 | HTRF | >30 |
Table 2: Cellular Target Engagement of PFI-6 and this compound
| Compound | Target | Assay Type | Cellular IC50 (µM) |
| PFI-6 | MLLT3 | NanoBRET | 0.76 (±0.1) |
| This compound | MLLT3 | NanoBRET | >30 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for specific experimental setups.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to determine the in vitro potency of inhibitors against their target proteins.
Materials:
-
Recombinant YEATS domain proteins (MLLT1, MLLT3, YEATS2, YEATS4)
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K9ac)
-
Europium cryptate-labeled streptavidin (donor)
-
XL665-labeled anti-6xHis antibody (acceptor, assuming His-tagged proteins)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
PFI-6 and this compound compounds
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of PFI-6 and this compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the YEATS domain protein and the biotinylated histone peptide to each well.
-
Add 4 µL of a solution containing the europium-streptavidin and the XL665-anti-His antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the data against the compound concentration to determine the IC50 values.
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay measures the ability of a compound to displace a tracer from its target protein, thus determining cellular potency.
Materials:
-
HEK293 cells
-
Plasmid encoding MLLT3 fused to NanoLuc® luciferase
-
Plasmid encoding a histone H3 protein fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM™ I Reduced Serum Medium
-
PFI-6 and this compound compounds
-
White, 96-well cell culture microplates
Procedure:
-
Co-transfect HEK293 cells with the MLLT3-NanoLuc® and Histone H3-HaloTag® plasmids.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
-
Add the HaloTag® 618 Ligand to the cell suspension at the desired final concentration and incubate at 37°C for 1 hour.
-
Prepare serial dilutions of PFI-6 and this compound in Opti-MEM™.
-
Plate the cells in the white 96-well plate and add the compound dilutions.
-
Incubate the plate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor emission (450 nm) and the acceptor emission (618 nm).
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the cellular IC50 values.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This imaging-based assay is used to confirm target engagement in living cells by measuring the mobility of a fluorescently tagged protein.
Materials:
-
U2OS cells
-
Plasmid encoding GFP-tagged MLLT1
-
Glass-bottom imaging dishes
-
PFI-6 and this compound compounds
-
Confocal microscope with FRAP capabilities
Procedure:
-
Transfect U2OS cells with the GFP-MLLT1 plasmid and plate them on glass-bottom dishes.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with PFI-6, this compound, or vehicle (DMSO) for the desired time (e.g., 2 hours).
-
Mount the dish on the confocal microscope and identify a cell expressing GFP-MLLT1 in the nucleus.
-
Acquire a few pre-bleach images of the nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Analyze the fluorescence recovery curves to determine the mobile fraction and the half-time of recovery. Inhibition of MLLT1 by PFI-6 is expected to increase the mobile fraction of GFP-MLLT1.
Mandatory Visualizations
Signaling Pathway of MLLT1/3 in Transcriptional Regulation
Caption: MLLT1/3 signaling pathway in transcriptional regulation and leukemogenesis.
Experimental Workflow for Validating this compound as a Negative Control
Caption: Workflow for the validation of this compound as a negative control for PFI-6.
Conclusion
This compound is a well-characterized and validated negative control for the MLLT1/3 chemical probe PFI-6. Its structural similarity to PFI-6, coupled with its lack of biochemical and cellular activity against the intended targets, makes it an essential tool for rigorous research. The use of this compound in parallel with PFI-6 allows for the confident attribution of observed biological effects to the specific inhibition of MLLT1 and MLLT3. This technical guide provides the necessary data and experimental protocols to empower researchers to effectively use this critical control compound in their studies of epigenetic regulation and drug discovery.
References
PFI-6: A Technical Guide to Investigating MLLT1/3 YEATS Domains
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of PFI-6, a selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). It covers the probe's mechanism of action, quantitative binding data, detailed experimental protocols for its use, and its role in elucidating the biology of MLLT1/3 in transcriptional regulation and disease.
Introduction: The MLLT1/3 YEATS Domains in Gene Regulation
The human genome contains four proteins harboring a YEATS domain: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and YEATS4 (GAS41).[1] These domains function as epigenetic "readers," specifically recognizing and binding to acylated lysine (B10760008) residues on histone tails, including acetyl-lysine (Kac) and crotonyl-lysine (Kcr).[1][2] This reader function is distinct from that of bromodomains, which are generally selective for acetylated lysines.[1]
MLLT1 and MLLT3 are critical components of transcriptional regulatory complexes.[3] By binding to acetylated histones at active gene promoters, they play a crucial role in recruiting machinery that drives transcriptional elongation, such as the Super Elongation Complex (SEC).[3][4] Dysfunction of MLLT1 and MLLT3 is strongly implicated in several cancers. They are frequent fusion partners for the MLL1 protein in aggressive mixed-lineage leukemias (MLL).[1][5] Furthermore, overexpression of wild-type MLLT1 has been identified as a driver in acute myeloid leukemia (AML), and mutations in the MLLT1 YEATS domain are found in Wilms' tumor, a pediatric kidney cancer.[1][4][6]
Given their critical role in oncogenic gene expression programs, the YEATS domains of MLLT1 and MLLT3 have emerged as promising therapeutic targets.[2][5] The development of selective chemical probes is essential for validating these targets and dissecting their complex biological functions.
PFI-6: A Selective Chemical Probe for MLLT1/3
PFI-6 is a potent, cell-penetrant small molecule developed to selectively inhibit the YEATS domains of MLLT1 and MLLT3.[7][8] It was discovered through the screening of fragment-like mimetics of the endogenous crotonylated histone ligands, followed by structure-activity relationship (SAR) studies to optimize binding affinity and selectivity.[7]
PFI-6 acts as a competitive inhibitor, occupying the acyl-lysine binding pocket of the MLLT1/3 YEATS domain.[7] This prevents the recruitment of MLLT1/3 to acetylated chromatin, thereby disrupting their function in transcriptional activation. Its high selectivity against other human YEATS domains (YEATS2 and YEATS4) and other epigenetic reader families like bromodomains makes it a valuable tool for specifically interrogating MLLT1/3-dependent processes.[7][9] For rigorous experimentation, PFI-6 is often used alongside its structurally similar but inactive enantiomer, PFI-6N, which serves as a negative control.[9]
Quantitative Data on PFI-6 Activity
The efficacy and selectivity of PFI-6 have been quantified using various biochemical and cellular assays. The following tables summarize the key data points.
Table 1: In Vitro Potency and Binding Affinity of PFI-6
| Target | Assay Type | Metric | Value (nM) |
| MLLT1 (ENL) | HTRF | IC₅₀ | 140[8][10] |
| MLLT3 (AF9) | HTRF | IC₅₀ | 160[8][10] |
Table 2: Selectivity Profile of PFI-6 and Negative Control (this compound)
| Target | PFI-6 Activity | This compound Activity | Assay Type |
| YEATS Domains | |||
| MLLT1 | Active (IC₅₀ = 140 nM) | Inactive (>30 µM) | HTRF[9] |
| MLLT3 | Active (IC₅₀ = 160 nM) | Inactive (>30 µM) | HTRF[9] |
| YEATS2 | Inactive (>30 µM) | Inactive (>30 µM) | HTRF[9] |
| YEATS4 | Inactive (>30 µM) | Inactive (>30 µM) | HTRF[9] |
| Other Reader Domains | |||
| Bromodomain Panel (48) | Universally Inactive | Not Reported | Various[9] |
| Kinases | |||
| Kinase Panel (40) | No Activity at 10 µM | Not Reported | Various[9] |
Key Experimental Protocols
The following protocols provide a framework for using PFI-6 to study MLLT1/3 function. Researchers should optimize conditions for their specific experimental systems.
In Vitro Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of PFI-6 to disrupt the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide.
-
Materials:
-
Recombinant His-tagged MLLT1 or MLLT3 YEATS domain.
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K9ac).
-
HTRF donor (e.g., anti-His antibody conjugated to Europium cryptate).
-
HTRF acceptor (e.g., Streptavidin-d2).
-
PFI-6 and this compound compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).
-
384-well low-volume assay plates.
-
-
Procedure:
-
Prepare serial dilutions of PFI-6 and the negative control this compound in assay buffer containing a final DMSO concentration of 1%.
-
Add the compound dilutions to the assay plate.
-
Add a pre-mixed solution of the recombinant YEATS domain and the biotinylated histone peptide to each well.
-
Incubate for 30 minutes at room temperature to allow for binding equilibration.
-
Add a pre-mixed solution of the HTRF donor and acceptor reagents.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC₅₀ value.
-
Cellular Target Engagement (NanoBRET™ Assay)
This assay confirms that PFI-6 can enter live cells and bind to its intended MLLT1/3 target.
-
Materials:
-
Cells transiently or stably expressing MLLT1 or MLLT3 fused to NanoLuc® luciferase.
-
NanoBRET™ tracer, a cell-permeable fluorescent ligand for the target.
-
PFI-6 and this compound compounds dissolved in DMSO.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well assay plates.
-
-
Procedure:
-
Seed the engineered cells into the 96-well plates and incubate overnight.
-
Prepare serial dilutions of PFI-6 or this compound in Opti-MEM.
-
Treat the cells with the compound dilutions and incubate for 2 hours in a CO₂ incubator.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Add the Nano-Glo® Substrate and Extracellular Inhibitor mixture to all wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the corrected ratio against the compound concentration to determine the cellular IC₅₀.
-
Chromatin Immunoprecipitation (ChIP)
This protocol assesses the impact of PFI-6 on the localization of MLLT1/3 to specific gene promoters.
-
Materials:
-
Cells of interest (e.g., AML cell line).
-
PFI-6 and this compound.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis and chromatin shearing buffers.
-
Sonicator or enzymatic digestion kit for chromatin fragmentation.
-
Antibodies specific for MLLT1 or MLLT3.
-
Protein A/G magnetic beads.
-
Wash buffers and elution buffer.
-
Proteinase K and RNase A.
-
Reagents for DNA purification and qPCR.
-
-
Procedure:
-
Treat cells with PFI-6, this compound, or vehicle (DMSO) for a specified time (e.g., 4-24 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin lysate with magnetic beads.
-
Incubate the cleared chromatin overnight with an anti-MLLT1 or anti-MLLT3 antibody.
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific gene promoters (e.g., known MLLT1/3 targets like MYC or HOXA9) using quantitative PCR (qPCR). A reduction in signal in PFI-6 treated samples indicates displacement of the target protein from chromatin.
-
Visualizing Pathways and Workflows
Diagrams of Molecular Interactions and Experimental Logic
Caption: Role of MLLT1/3 in transcriptional activation.
Caption: PFI-6 competitively inhibits YEATS domain binding.
Caption: Workflow for PFI-6 characterization and use.
Note: This document is for research purposes only and not for human use. The protocols provided are intended as a guide and should be adapted and optimized for specific experimental contexts.
References
- 1. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thesgc.org [thesgc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eubopen.org [eubopen.org]
- 10. selleckchem.com [selleckchem.com]
On-Target Effects of PFI-6 Versus PFI-6N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the on-target effects of PFI-6, a potent and selective chemical probe for the YEATS domains of Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1 (MLLT1) and 3 (MLLT3), versus its structurally similar but biologically inactive negative control, PFI-6N. Understanding the differential activities of these compounds is crucial for the accurate interpretation of experimental results and for advancing drug discovery efforts targeting the YEATS domain family of epigenetic readers.
Introduction to PFI-6 and this compound
PFI-6 is a small molecule inhibitor that specifically targets the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9)[1][2][3][4]. These proteins are critical components of the super elongation complex (SEC), which plays a pivotal role in regulating transcriptional elongation[5][6][7][8]. By binding to the YEATS domain, PFI-6 disrupts the interaction between MLLT1/3 and acetylated histones, thereby impeding the recruitment and function of the SEC at specific gene loci. This leads to the downregulation of key oncogenes, including MYC and HOXA9, making PFI-6 a valuable tool for cancer research[8][9][10].
This compound serves as an essential negative control for experiments involving PFI-6. It shares a high degree of structural similarity with PFI-6 but lacks the functional groups necessary for binding to the MLLT1/3 YEATS domains[1]. Consequently, this compound is inactive against these targets and can be used to distinguish on-target effects of PFI-6 from potential off-target or compound-specific artifacts.
Quantitative Comparison of On-Target Effects
The following tables summarize the key quantitative data comparing the on-target activity of PFI-6 and this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Compound | Target | Assay Type | Value | Reference(s) |
| PFI-6 | MLLT1 | Isothermal Titration Calorimetry (ITC) | Kd = 82 nM | [1][2] |
| PFI-6 | MLLT3 | Isothermal Titration Calorimetry (ITC) | Kd = 76 nM | [1][2] |
| PFI-6 | MLLT1 | - | IC50 = 140 nM | [4] |
| PFI-6 | MLLT3 | - | IC50 = 160 nM | [4] |
| This compound | MLLT1 | Various | Inactive (>30 µM) | [1][2] |
| This compound | MLLT3 | Various | Inactive (>30 µM) | [1][2] |
Table 2: Cellular Target Engagement
| Compound | Target | Assay Type | Value | Reference(s) |
| PFI-6 | MLLT3 | NanoBRET | IC50 = 0.76 µM (±0.1 µM) | [1][2] |
| This compound | MLLT3 | NanoBRET | No inhibition (up to 30 µM) | [1][2] |
Signaling Pathway and Mechanism of Action
PFI-6 exerts its on-target effects by competitively inhibiting the binding of the MLLT1/3 YEATS domains to acetylated lysine (B10760008) residues on histone tails. This disrupts the localization and function of the Super Elongation Complex (SEC), a key regulator of transcriptional elongation. The subsequent reduction in SEC-mediated phosphorylation of RNA Polymerase II leads to the downregulation of critical oncogenes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
Objective: To determine the concentration of PFI-6 required to inhibit 50% of the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide.
Principle: This assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. The interaction between a biotinylated histone peptide (bound to streptavidin-coated donor beads) and a His-tagged YEATS domain protein (bound to nickel-coated acceptor beads) brings the beads together. A competitive inhibitor will disrupt this interaction, leading to a decrease in signal.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% (v/v) Tween-20).
-
Reconstitute biotinylated histone H3 peptide (e.g., H3K9ac) and His-tagged MLLT1 or MLLT3 YEATS domain protein in the assay buffer.
-
Prepare serial dilutions of PFI-6 and this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilutions to the wells.
-
Add 5 µL of the His-tagged YEATS domain protein solution.
-
Add 5 µL of the biotinylated histone peptide solution.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of a pre-mixed solution of streptavidin-donor and nickel-acceptor beads in the dark.
-
Incubate at room temperature for 60-90 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay
Objective: To quantify the binding of PFI-6 to MLLT3 within living cells.
Principle: This assay measures the resonance energy transfer between a NanoLuc® luciferase-tagged MLLT3 (donor) and a cell-permeable fluorescent tracer that binds to the YEATS domain (acceptor). A test compound that also binds to the YEATS domain will compete with the tracer, resulting in a decrease in the BRET signal.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing MLLT3 fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of PFI-6 and this compound.
-
Treat the cells with the compound dilutions and incubate for a defined period (e.g., 2 hours).
-
Add the NanoBRET™ tracer to the cells at a final concentration determined by a pre-optimized titration.
-
Add the Nano-Glo® substrate to the wells.
-
-
Data Acquisition and Analysis:
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log of the compound concentration and fit the data to determine the IC50 value.
-
Fluorescence Recovery After Photobleaching (FRAP) for Target Engagement
Objective: To assess the mobility of a fluorescently tagged MLLT1 in the nucleus and determine if PFI-6 binding alters its dynamics.
Principle: A fluorescently tagged protein (e.g., GFP-MLLT1) is expressed in cells. A specific region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored. The recovery rate is dependent on the mobility of the fluorescently tagged protein. Binding of a ligand like PFI-6 can alter this mobility.
Protocol:
-
Cell Preparation:
-
Transfect cells with a vector expressing GFP-MLLT1.
-
Plate the cells on glass-bottom dishes suitable for live-cell imaging.
-
-
Imaging and Photobleaching:
-
Mount the dish on a confocal microscope equipped with a live-cell chamber maintaining 37°C and 5% CO2.
-
Acquire pre-bleach images of the nucleus at low laser power.
-
Select a region of interest (ROI) within the nucleus and photobleach it with a high-intensity laser pulse.
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor fluorescence recovery.
-
-
Compound Treatment:
-
Treat the cells with PFI-6 or this compound at the desired concentration and incubate.
-
Repeat the FRAP experiment on the treated cells.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery data and fit to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2).
-
Compare the FRAP curves and parameters between untreated, PFI-6-treated, and this compound-treated cells. A change in mobility upon PFI-6 treatment indicates target engagement.
-
Conclusion
PFI-6 is a well-characterized chemical probe that serves as a potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains. Its on-target activity has been robustly demonstrated through various in vitro and cellular assays. The availability of the inactive control compound, this compound, is critical for validating that the observed biological effects are a direct consequence of MLLT1/3 inhibition. This technical guide provides the necessary quantitative data, mechanistic insights, and experimental protocols to aid researchers in the effective use of PFI-6 and this compound for investigating the biological roles of MLLT1 and MLLT3 and for the development of novel therapeutics targeting these epigenetic readers.
References
- 1. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of PHF6 in Acute Myeloid Leukemia: A Technical Guide for Researchers
An In-depth Examination of a Novel Therapeutic Target, its Mechanism of Action, and Research Methodologies
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent research has identified Plant Homeodomain Finger 6 (PHF6) as a critical player in the pathogenesis of AML, presenting a promising new therapeutic target. This technical guide provides a comprehensive overview of the role of PHF6 in AML, detailing its pro-oncogenic functions, its impact on leukemia stem cells (LSCs), and its intricate involvement in the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a summary of key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further investigation into PHF6-targeted therapies for AML.
Introduction: PHF6 as a Pro-Oncogenic Factor in AML
While traditionally considered a tumor suppressor in T-cell acute lymphoblastic leukemia (T-ALL), emerging evidence reveals a contradictory, pro-oncogenic role for PHF6 in the context of AML.[1][2] Studies have demonstrated that elevated PHF6 expression is associated with an unfavorable prognosis in AML patients.[1][3] Unlike its function in T-ALL, in AML, PHF6 is essential for the proliferation and survival of leukemia cells, particularly leukemia stem cells (LSCs), which are crucial for disease maintenance and relapse.[1][4] PHF6 deletion has been shown to impair the proliferation and self-renewal of LSCs, thereby delaying the progression of AML in preclinical mouse models.[1][4] This lineage-specific function of PHF6 underscores its potential as a selective therapeutic target in AML.
Mechanism of Action: PHF6 and the NF-κB Signaling Pathway
The pro-leukemic activity of PHF6 in AML is primarily mediated through its regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][4] PHF6 directly interacts with the p50 subunit of NF-κB, forming a co-transcriptional complex that promotes the nuclear translocation of p50.[1][4] This translocation is a critical step in the activation of the NF-κB pathway, leading to the increased transcription of anti-apoptotic genes such as BCL2.[1][2][4]
Depletion of PHF6 disrupts the formation of the PHF6-p50 complex, which in turn inhibits the nuclear translocation of p50.[1][4] The subsequent downregulation of BCL2 expression leads to increased apoptosis and reduced proliferation of AML cells.[1][4] This mechanistic insight provides a clear rationale for targeting PHF6 to induce apoptosis in AML.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the role of PHF6 in AML.
Table 1: Effect of PHF6 Depletion on AML Cell Lines
| Cell Line | AML Subtype | Method of PHF6 Depletion | Effect on Cell Growth | Effect on Apoptosis | Reference |
| Kasumi-1 | t(8;21) | shRNA | Significant Decrease | Significant Increase | [1][2] |
| THP-1 | MLL-rearranged | shRNA | Significant Decrease | Significant Increase | [2] |
| K562 | CML in blast crisis | shRNA | Significant Decrease | Not Reported | [1] |
Table 2: In Vivo Effects of Phf6 Deletion in AML Mouse Models
| AML Mouse Model | Effect on Leukemic Cell Count (Blood & Bone Marrow) | Effect on Survival | Reference |
| RUNX1-ETO9a | Decreased | Prolonged | [1][2] |
| MLL-AF9 | Decreased | Prolonged | [1][2] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the function of PHF6 in AML.
Cell Culture and Lentiviral Transduction
-
Cell Lines: Human AML cell lines such as Kasumi-1, THP-1, and K562 are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Lentiviral Transduction for shRNA Knockdown:
-
Package lentiviral particles carrying shRNAs targeting PHF6 or a non-targeting control in 293T cells using packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest viral supernatant 48 and 72 hours post-transfection.
-
Transduce AML cells with the viral supernatant in the presence of polybrene (8 µg/mL).
-
Select for transduced cells using puromycin (B1679871) (1-2 µg/mL) for 48-72 hours.
-
Confirm knockdown efficiency by Western blotting and/or qRT-PCR.
-
Cell Viability and Apoptosis Assays
-
Cell Viability (MTS Assay):
-
Seed transduced cells in a 96-well plate.
-
At specified time points, add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Apoptosis (Annexin V/PI Staining):
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Western Blotting
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against PHF6, p50, BCL2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP)
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against PHF6 or p50 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting.
In Vivo AML Mouse Models
-
Generation of AML Models: Induce AML in mice using retroviral transduction of hematopoietic stem and progenitor cells with oncogenes like RUNX1-ETO9a or MLL-AF9.
-
Phf6 Knockout/Knockdown: Utilize conditional knockout mouse models (e.g., Phf6fl/fl; Vav-Cre) or transplant AML cells transduced with shRNAs against Phf6.
-
Monitoring Disease Progression: Monitor peripheral blood counts and spleen size regularly.
-
Survival Analysis: Monitor mice for signs of disease and record survival time.
-
Flow Cytometry Analysis: Analyze bone marrow and spleen cells for the percentage of leukemic blasts (e.g., c-Kit+/GFP+).
References
A Technical Guide to Utilizing PFI-6N as a Negative Control in Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of novel therapeutics targeting epigenetic regulators, the development and proper use of chemical probes are paramount. PFI-6 is a potent and selective inhibitor of the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3). To ensure that the observed biological effects of PFI-6 are due to its specific on-target activity, a structurally similar but biologically inactive negative control, PFI-6N, is essential. This technical guide provides an in-depth overview of the use of this compound as a negative control in preliminary studies, complete with experimental protocols, quantitative data, and pathway visualizations to facilitate rigorous and reproducible research.
Core Concepts: The Role of a Negative Control
A negative control is a critical component of experimental design, helping to establish a baseline and differentiate between specific, on-target effects of a compound and non-specific or off-target effects. This compound is designed to be structurally analogous to PFI-6 but lacks the functional groups necessary for binding to the MLLT1/3 YEATS domains. Therefore, any cellular response observed with PFI-6 but not with this compound can be more confidently attributed to the inhibition of MLLT1/3.
Data Presentation: PFI-6 vs. This compound
The following tables summarize the key quantitative data comparing the activity of PFI-6 and its inactive control, this compound.
Table 1: In Vitro and Cellular Target Engagement
| Parameter | PFI-6 | This compound | Assay Type | Reference |
| MLLT1 IC50 | 140 nM | > 30 µM | Biochemical | [1] |
| MLLT3 IC50 | 160 nM | > 30 µM | Biochemical | [1] |
| Cellular MLLT3 IC50 | 0.76 µM (±0.1) | No inhibition (<30 µM) | NanoBRET Target Engagement | [2] |
| YEATS2 Activity | Inactive (>30 µM) | Inactive (>30 µM) | Cellular | [2] |
| YEATS4 Activity | Inactive (>30 µM) | Inactive (>30 µM) | Cellular | [2] |
Table 2: Recommended Concentrations for Cellular Assays
| Compound | Recommended Starting Concentration | Maximum Recommended Concentration | Reference |
| PFI-6 | 1 µM | 10 µM | [3] |
| This compound | 1 µM | 10 µM | [3] |
Signaling Pathway: MLLT1/3 and the Super Elongation Complex
MLLT1 and MLLT3 are critical components of the Super Elongation Complex (SEC), a key regulator of transcriptional elongation.[4] The YEATS domain of MLLT1/3 recognizes and binds to acetylated lysine (B10760008) residues on histone tails, which helps to recruit the SEC to chromatin. The SEC, in turn, through the activity of its P-TEFb component (containing CDK9), phosphorylates RNA Polymerase II (Pol II), promoting its release from a paused state and facilitating productive transcriptional elongation of target genes, including the oncogenes MYC and HOXA9.[4][5] PFI-6 inhibits the initial recognition step by the YEATS domain, thereby preventing the recruitment of the SEC and subsequent gene transcription. This compound, being inactive, does not interfere with this process.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the on-target effects of PFI-6 using this compound as a negative control.
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of PFI-6 to MLLT1 or MLLT3 in living cells.
Materials:
-
HEK293T cells
-
Plasmids for expressing MLLT1 or MLLT3 fused to NanoLuc® luciferase (donor) and a histone H3.3 tracer tagged with HaloTag® (acceptor)
-
PFI-6 and this compound stock solutions (e.g., 10 mM in DMSO)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-MLLT1/3 fusion vector and the HaloTag®-histone tracer vector.
-
Cell Plating: 24 hours post-transfection, harvest and plate the cells in white 96-well plates at a density of 2 x 104 cells per well in Opti-MEM™.
-
Compound Treatment: Prepare serial dilutions of PFI-6 and this compound in Opti-MEM™. A typical concentration range would be from 30 µM down to low nM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the compound-treated wells). Add the compounds to the cells and incubate for 2 hours at 37°C, 5% CO2.
-
Assay Reading: Prepare the NanoBRET™ detection reagent according to the manufacturer's protocol, containing the substrate and inhibitor. Add this to the wells.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the normalized ratio against the logarithm of the compound concentration to determine the IC50 value. PFI-6 should show a dose-dependent decrease in the BRET signal, while this compound should have no effect.
Western Blot for Downstream Target Expression
This protocol assesses the effect of PFI-6 on the protein levels of a downstream target of the SEC, such as c-MYC.
Materials:
-
A relevant cancer cell line known to be dependent on MLLT1/3 signaling (e.g., MV4-11, an AML cell line)
-
PFI-6 and this compound stock solutions
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-c-MYC, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with PFI-6, this compound (e.g., at 1 µM and 10 µM), and a vehicle control for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the c-MYC signal to the loading control. A specific effect of PFI-6 would be a reduction in c-MYC protein levels, while this compound and the vehicle control should show no significant change.
RT-qPCR for Target Gene Expression
This method measures changes in the mRNA levels of SEC target genes.
Materials:
-
A relevant cell line
-
PFI-6 and this compound stock solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MYC, HOXA9) and a housekeeping gene (GAPDH, ACTB)
Protocol:
-
Cell Treatment: Treat cells with PFI-6, this compound, and a vehicle control as described for the Western blot protocol.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA.
-
qPCR: Set up qPCR reactions with primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control. PFI-6 should cause a decrease in the mRNA levels of MYC and HOXA9, while this compound should not.
Mandatory Visualizations
Experimental Workflow for Utilizing this compound as a Negative Control
Conclusion
The rigorous use of the inactive negative control this compound alongside the active probe PFI-6 is indispensable for generating high-quality, reproducible data in studies of MLLT1/3 biology. By following the protocols and principles outlined in this guide, researchers can confidently dissect the specific roles of these important epigenetic regulators in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PFI-6N in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-6N is the recommended negative control for PFI-6, a potent and selective chemical probe for the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9). MLLT1 and MLLT3 are epigenetic reader proteins that recognize acetylated and crotonylated lysine (B10760008) residues on histones, playing a crucial role in transcriptional regulation.[1][2] Dysregulation of these proteins is implicated in various diseases, including acute myeloid leukemia (AML).[3][4] PFI-6 competitively binds to the YEATS domain of MLLT1/3, thereby displacing them from chromatin and modulating gene expression. This compound is a structurally similar analog of PFI-6 that is inactive against MLLT1/3, making it an ideal tool to differentiate on-target effects from off-target or compound scaffold-related effects in cell-based assays.
This document provides detailed protocols for utilizing PFI-6 and its negative control, this compound, in key cell-based assays to investigate the biological functions of MLLT1/3 and to assess the cellular activity of PFI-6.
Mechanism of Action
MLLT1 and MLLT3 are components of various transcriptional complexes, including the Super Elongation Complex (SEC).[1] Through their YEATS domain, they bind to acetylated lysine residues on histone tails, which is a critical step for the recruitment of the transcriptional machinery to specific gene loci, leading to gene activation. PFI-6 acts as a competitive inhibitor of the YEATS domain, preventing the recognition of acetylated histones by MLLT1/3. This leads to the displacement of MLLT1/3 from chromatin, thereby inhibiting the transcription of target genes.
Data Presentation
Table 1: In Vitro Potency of PFI-6 and this compound
| Compound | Target | Assay Type | IC50 (nM) |
| PFI-6 | MLLT1 | Biochemical Assay | 140[5][6] |
| MLLT3 | Biochemical Assay | 160[5][6] | |
| This compound | MLLT1/3 | Biochemical Assay | >30,000[7] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | PFI-6 Concentration | This compound Concentration | Recommended Cell Lines |
| Cell Viability (e.g., MTS) | 0.1 - 20 µM | 0.1 - 20 µM | MV4-11 (AML), MOLM-13 (AML) |
| Target Engagement (NanoBRET™) | 0.01 - 10 µM | 0.01 - 10 µM | HEK293T |
| Colony Formation Assay | 0.1 - 5 µM | 0.1 - 5 µM | MV4-11 (AML), MOLM-13 (AML) |
Mandatory Visualization
Caption: MLLT1/3 signaling pathway and inhibition by PFI-6.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay determines the effect of PFI-6 on cell proliferation and viability.
References
- 1. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesgc.org [thesgc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
Application Notes and Protocols for Utilizing PFI-6N in a ChIP-seq Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins.[1][2] This document provides detailed application notes and a comprehensive protocol for the use of PFI-6N, a negative control compound for the selective YEATS domain inhibitor PFI-6, in a ChIP-seq experiment. PFI-6 is a potent and cell-penetrant small molecule that targets the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3), which are readers of histone acetylation and are implicated in transcriptional regulation and the pathogenesis of diseases such as acute myeloid leukemia.[3][4][5] The use of this compound alongside PFI-6 is crucial for distinguishing specific inhibitory effects from off-target or non-specific cellular responses.
MLLT1 and MLLT3 are components of the super elongation complex (SEC) and are involved in regulating gene expression by recognizing acetylated histone tails and recruiting transcriptional machinery.[6][7] Dysregulation of MLLT1 and MLLT3 is associated with various cancers.[6] A ChIP-seq experiment utilizing PFI-6 and its negative control this compound can elucidate the role of MLLT1/MLLT3 in chromatin organization and gene regulation by identifying changes in their genomic localization or the histone marks they recognize upon inhibition.
Data Presentation
The following table summarizes the in vitro biochemical and cellular activities of PFI-6 and its negative control, this compound. This data is essential for designing and interpreting ChIP-seq experiments.
| Compound | Target(s) | Assay Type | IC50 (nM) | Kd (nM) | Recommended Cellular Concentration |
| PFI-6 | MLLT1 | HTRF | 140[3][8] | 82[8] | Up to 10 µM[5] |
| MLLT3 | HTRF | 160[3][8] | 76[5] | Up to 10 µM[5] | |
| YEATS2 | HTRF | >40,000[5] | - | ||
| YEATS4 | HTRF | >40,000[5] | - | ||
| This compound | MLLT1 | HTRF | >30,000[5][9] | - | Up to 10 µM[5] |
| MLLT3 | HTRF | >30,000[5][9] | - | Up to 10 µM[5] | |
| YEATS2 | HTRF | >30,000[5][9] | - | ||
| YEATS4 | HTRF | >30,000[5][9] | - |
Signaling Pathway and Experimental Workflow
MLLT1/MLLT3 Signaling Pathway in Transcriptional Activation
The diagram below illustrates the role of MLLT1 and MLLT3 in recognizing acetylated histones and promoting transcriptional elongation. PFI-6 inhibits the YEATS domain of MLLT1/MLLT3, preventing their recruitment to chromatin.
Caption: Role of MLLT1/MLLT3 in transcriptional activation and its inhibition by PFI-6.
Experimental Workflow for PFI-6/PFI-6N ChIP-seq
The following diagram outlines the key steps for performing a ChIP-seq experiment with PFI-6 and this compound treatment.
Caption: A streamlined workflow for a ChIP-seq experiment using PFI-6/PFI-6N.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Cell Culture and Treatment
-
Culture cells of interest to ~80% confluency. The number of cells required can range from 1x10^6 to 1x10^7 per ChIP sample, depending on the antibody efficiency and the abundance of the target protein.
-
Prepare stock solutions of PFI-6 and this compound in DMSO.
-
Treat cells with the desired concentration of PFI-6, this compound, or a vehicle control (DMSO). A recommended starting concentration for cellular assays is between 1 µM and 10 µM.[5]
-
The optimal treatment time should be determined empirically. A time course experiment (e.g., 4, 8, 12, 24 hours) is recommended to assess the effect on the target without causing significant cell death.
Chromatin Cross-linking and Preparation
-
After treatment, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.[10]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[10]
-
Harvest the cells by scraping and centrifugation. Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average fragment size of 200-600 bp. This can be achieved by sonication or enzymatic digestion (e.g., with micrococcal nuclease). Optimization of shearing conditions is critical for successful ChIP.[1]
Immunoprecipitation
-
Pre-clear the chromatin lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-MLLT1 or anti-MLLT3). Include a negative control immunoprecipitation with a non-specific IgG antibody.
-
Add Protein A/G beads to the antibody-chromatin mixture and incubate for at least 2 hours at 4°C to capture the immune complexes.
Washing, Elution, and Reverse Cross-linking
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the protein-DNA cross-links by incubating the eluates at 65°C for several hours in the presence of high salt (e.g., 0.2 M NaCl).
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.
DNA Purification and Library Preparation
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the purified DNA.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions for the chosen sequencing platform. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
Sequencing and Data Analysis
-
Sequence the prepared libraries using a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the appropriate reference genome.
-
Perform peak calling to identify regions of enrichment for each sample (PFI-6 treated, this compound treated, and vehicle control).
-
Perform differential binding analysis to identify genomic regions where the binding of the target protein is significantly altered by PFI-6 treatment compared to the this compound and vehicle controls.
-
Annotate the identified peaks to nearby genes and perform functional enrichment analysis to understand the biological pathways affected by the inhibition of MLLT1/MLLT3.
Conclusion
This document provides a comprehensive guide for utilizing this compound in conjunction with PFI-6 in a ChIP-seq experiment to investigate the genomic roles of MLLT1 and MLLT3. The provided protocols and data will aid researchers in designing and executing robust experiments to dissect the mechanisms of gene regulation mediated by these important epigenetic readers. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining high-quality and interpretable results.
References
- 1. microbenotes.com [microbenotes.com]
- 2. epicypher.com [epicypher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Probe PFI-6 | Chemical Probes Portal [chemicalprobes.org]
- 9. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 10. ChIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]
Application Notes and Protocols: PFI-6N as a Negative Control for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFI-6 is a potent and selective chemical probe that targets the YEATS domain of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3), which are epigenetic reader proteins. [1][2]These proteins recognize acetylated and crotonylated lysine (B10760008) residues on histones, playing a crucial role in transcriptional regulation. [3][4]Dysregulation of MLLT1/3 is implicated in various cancers, including acute myeloid leukemia (AML), making them attractive targets for therapeutic development. [3][5][6] To ensure that the observed biological effects in experiments using PFI-6 are specifically due to the inhibition of the MLLT1/3 YEATS domain, it is crucial to use a proper negative control. PFI-6N is a structurally similar analog of PFI-6 that is completely inactive against the YEATS domains of MLLT1, MLLT3, YEATS2, and YEATS4. [7][8]This document provides detailed application notes and protocols for the effective use of this compound as a negative control in in vitro studies.
Mechanism of Action
PFI-6 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the MLLT1/3 YEATS domains, disrupting their interaction with acetylated histones and thereby modulating gene expression. [9][10]this compound, due to a key structural modification (methylation of the amide), is unable to bind to these YEATS domains and therefore does not elicit the same biological response. [7]Using this compound alongside PFI-6 allows researchers to differentiate between specific on-target effects of MLLT1/3 inhibition and any potential off-target or non-specific effects of the chemical scaffold or solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. eubopen.org [eubopen.org]
- 6. thesgc.org [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 9. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PFI-6N Solution Preparation
Introduction
PFI-6N is a crucial negative control compound for its structurally similar counterpart, PFI-6, a potent and selective inhibitor of the YEATS domain-containing proteins MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1] In epigenetic research, utilizing a negative control like this compound is essential to differentiate the specific effects of MLLT1/3 inhibition from off-target or compound-specific effects. This compound is designed to be inactive against MLLT1, MLLT3, and other YEATS domain-containing proteins, ensuring that observed biological phenomena in parallel experiments with PFI-6 can be confidently attributed to its intended mechanism of action.[1]
Proper preparation of stock solutions and subsequent working dilutions is critical for accurate and reproducible experimental results. These protocols provide detailed instructions for the solubilization and dilution of this compound for use in various in vitro assays.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 357.40 g/mol | |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 2650530-01-9 |
Table 2: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Reference |
| Solubility | ||
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Maximum Stock Concentration | Up to 10 mM in DMSO | [1] |
| Alternative Solubility | 2 mg/mL in DMSO | |
| Storage | ||
| Solid (Powder) | 2-8°C for short-term; -20°C for long-term | [1] |
| Stock Solution (in DMSO) | -20°C; Aliquot to avoid freeze-thaw cycles | [1] |
| Stability | ||
| DMSO Stock Solution | Stable for 3-6 months at -20°C. Limit to one freeze-thaw cycle per aliquot. | [1] |
Signaling Pathway Context
This compound serves as a negative control for PFI-6, an inhibitor that targets the YEATS domains of MLLT1 and MLLT3. These proteins are "readers" of histone acetylation marks, playing a key role in chromatin regulation and gene transcription. By inhibiting MLLT1/3, PFI-6 disrupts these interactions, leading to downstream effects on gene expression. This compound, lacking this inhibitory activity, is used to control for non-specific effects.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 357.40 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated analytical balance and pipette
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 357.40 g/mol x 1000 mg/g = 3.574 mg
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out 3.574 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous, sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can compromise the compound's integrity.[1]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[1]
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM this compound stock solution into cell culture medium for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment. A typical starting point for a negative control is to match the concentration of the active compound (PFI-6).
-
Perform serial dilutions. It is recommended to perform an intermediate dilution step to minimize pipetting errors and reduce the final DMSO concentration.
-
Example for a 10 µM final concentration: a. Prepare an intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution (a 1:100 dilution). b. Prepare the final working solution: Add the required volume of the 100 µM intermediate solution to your cell culture vessel. For instance, to achieve a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM solution to 900 µL of media in the well.
-
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration should ideally be kept at or below 0.1% to avoid solvent-induced cytotoxicity.[2][3]
-
Add the working dilutions to the cells immediately after preparation. Do not store this compound in aqueous solutions for extended periods.
References
Application Notes and Protocols for PFI-6N in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-6N is a crucial tool for researchers engaged in the study of epigenetic regulation and drug discovery targeting YEATS domains. It serves as a structurally similar but biologically inactive negative control for PFI-6, a potent and selective chemical probe for the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3)[1][2]. The YEATS domain is a reader module that recognizes acetylated and crotonylated lysine (B10760008) residues on histone tails, and its dysregulation is implicated in various diseases, including cancer[3]. The use of a negative control like this compound is essential to differentiate on-target effects of PFI-6 from potential off-target or compound-specific effects, thereby ensuring the validity of experimental findings in high-throughput screening (HTS) and downstream validation assays.
These application notes provide detailed protocols for the use of this compound alongside PFI-6 in common HTS and secondary assays to identify and validate inhibitors of MLLT1/3.
Data Presentation
The following tables summarize the key quantitative data for PFI-6 and its negative control, this compound, to facilitate experimental design and data interpretation.
Table 1: In Vitro Potency of PFI-6 and this compound
| Compound | Target | Assay Type | IC50 | Reference |
| PFI-6 | MLLT1 (ENL/YEATS1) | HTRF, BLI | 140 nM | [4][5] |
| PFI-6 | MLLT3 (AF9/YEATS3) | HTRF, BLI | 160 nM | [4][5] |
| This compound | MLLT1 (ENL/YEATS1) | Not specified | > 30 µM | [3] |
| This compound | MLLT3 (AF9/YEATS3) | Not specified | > 30 µM | [3] |
Table 2: Cellular Target Engagement of PFI-6 and this compound
| Compound | Target | Assay Type | IC50 | Reference |
| PFI-6 | MLLT3 | NanoBRET | 0.76 µM (± 0.1 µM) | [3] |
| This compound | MLLT3 | NanoBRET | > 30 µM | [3] |
Table 3: Selectivity Profile of PFI-6
| Target Family | Specific Targets | Activity of PFI-6 | Concentration Tested | Reference |
| YEATS Domains | YEATS2, YEATS4 | Inactive | > 40 µM | [6] |
| Bromodomains | SGC Bromodomain Panel (48 members) | Universally inactive | Not specified | [3] |
| Kinases | Invitrogen Panel (40 kinases) | No activity | 10 µM | [3] |
| Other | Panel of 25 PDEs, ion channels, and GPCRs | No activity | > 50 µM | [3] |
Signaling Pathway and Experimental Workflows
MLLT1/3 Signaling Pathway
The following diagram illustrates the role of MLLT1/3 in transcriptional regulation, which is inhibited by PFI-6. This compound, as a negative control, does not interfere with this pathway.
High-Throughput Screening Workflow
This diagram outlines a typical workflow for a high-throughput screen to identify MLLT1/3 inhibitors, incorporating this compound as a negative control.
Experimental Protocols
AlphaScreen Assay for MLLT1/3 Inhibition
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to study biomolecular interactions. In this context, a donor bead is conjugated to a biotinylated histone peptide (e.g., H3K9ac) via streptavidin, and an acceptor bead is conjugated to a His-tagged MLLT1 or MLLT3 protein. When the protein and peptide interact, the beads are brought into close proximity, allowing for the generation of a luminescent signal upon excitation. A compound that inhibits this interaction will disrupt the proximity of the beads, leading to a decrease in the signal.
Materials:
-
Recombinant His-tagged MLLT1 or MLLT3 (YEATS domain)
-
Biotinylated histone peptide (e.g., H3K9ac)
-
AlphaScreen Histidine (Nickel Chelate) Acceptor beads (PerkinElmer)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
-
PFI-6 (positive control)
-
This compound (negative control)
-
DMSO (vehicle control)
-
384-well low-volume white microplates
Procedure:
-
Prepare serial dilutions of PFI-6, this compound, and test compounds in DMSO. A typical starting concentration for screening is 10-20 µM.
-
In a 384-well plate, add 50 nL of compound solution, PFI-6, this compound, or DMSO to the appropriate wells.
-
Prepare a master mix of His-tagged MLLT1/3 protein and biotinylated histone peptide in assay buffer. Optimal concentrations should be determined empirically but are typically in the range of 10-100 nM for the protein and 10-30 nM for the peptide.
-
Add 10 µL of the protein/peptide master mix to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a suspension of AlphaScreen acceptor and donor beads in assay buffer (typically 10 µg/mL each).
-
Add 10 µL of the bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
-
Normalize the data using the DMSO (0% inhibition) and PFI-6 (100% inhibition) controls.
-
This compound should show no significant inhibition at the screening concentration.
-
Calculate the Z' factor to assess the quality of the assay. A Z' factor > 0.5 is generally considered excellent for HTS.
NanoBRET Cellular Target Engagement Assay
Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay used to measure protein-protein interactions or compound binding to a target protein in living cells. In this assay, MLLT3 is expressed as a fusion protein with NanoLuc luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the MLLT3 YEATS domain is added to the cells and acts as the energy acceptor. When the tracer binds to the NanoLuc-MLLT3 fusion protein, energy transfer occurs, resulting in a BRET signal. A test compound that binds to the MLLT3 YEATS domain will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc-MLLT3
-
Fluorescent tracer for MLLT3
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Assay medium (e.g., DMEM without phenol (B47542) red)
-
NanoBRET Nano-Glo Substrate
-
PFI-6 (positive control)
-
This compound (negative control)
-
DMSO (vehicle control)
-
384-well white microplates
Procedure:
-
Transfect HEK293 cells with the NanoLuc-MLLT3 expression vector and seed them into a 384-well plate.
-
Allow the cells to adhere and express the fusion protein for 24 hours.
-
Prepare serial dilutions of PFI-6, this compound, and test compounds in assay medium.
-
Add the compound dilutions to the cells and incubate for a desired period (e.g., 2 hours) at 37°C and 5% CO2.
-
Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Add the NanoBRET Nano-Glo Substrate to all wells.
-
Read the plate on a BRET-compatible plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission signals.
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the DMSO and PFI-6 controls.
-
This compound should not cause a significant change in the BRET ratio.
-
Generate dose-response curves and calculate IC50 values for active compounds.
Fluorescence Recovery After Photobleaching (FRAP) Assay
Principle: FRAP is a microscopy-based technique used to study the mobility of fluorescently labeled molecules in living cells. To assess the target engagement of a compound, a cell line is created that expresses MLLT1 or MLLT3 fused to a fluorescent protein (e.g., GFP). A specific region of the nucleus is photobleached using a high-intensity laser, and the rate of fluorescence recovery in that region is monitored over time. The recovery of fluorescence is dependent on the movement of unbleached GFP-MLLT1/3 from the surrounding area into the bleached region. A compound that binds to MLLT1/3 and alters its interaction with chromatin can change its mobility, which will be reflected in the rate of fluorescence recovery. This compound serves as a control to ensure that any observed changes are due to specific target engagement by PFI-6.
Materials:
-
Cell line stably expressing GFP-MLLT1 or GFP-MLLT3
-
Confocal microscope with a high-power laser for photobleaching
-
Glass-bottom imaging dishes
-
Cell culture medium
-
PFI-6
-
This compound
-
DMSO
Procedure:
-
Seed the GFP-MLLT1/3 expressing cells onto glass-bottom imaging dishes and allow them to adhere.
-
Treat the cells with PFI-6, this compound (e.g., 10 µM), or DMSO for a specified period (e.g., 1-4 hours).
-
Place the imaging dish on the stage of the confocal microscope.
-
Acquire a pre-bleach image of a selected nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Continue imaging until the fluorescence in the ROI has reached a plateau.
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by normalizing to a non-bleached control region.
-
Plot the normalized fluorescence intensity versus time to generate a recovery curve.
-
Calculate the mobile fraction and the half-time of recovery (t½).
-
Compare the recovery curves and parameters between DMSO, this compound, and PFI-6 treated cells. A significant change in the mobile fraction or t½ in PFI-6 treated cells compared to the controls would indicate target engagement.
Biophysical Assays for Direct Binding Confirmation
For hit validation, direct binding assays are crucial. This compound can be used as a negative control in these assays to confirm the specificity of binding of a hit compound.
-
Differential Scanning Fluorimetry (DSF): This technique, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. A compound that binds and stabilizes the protein will cause an increase in its Tm. This compound should not induce a significant thermal shift when incubated with MLLT1/3.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). No significant heat change should be observed when titrating this compound into a solution of MLLT1/3.
-
Biolayer Interferometry (BLI): BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. A biotinylated protein is immobilized on the sensor tip, and the binding of a ligand is detected in real-time. This compound should not show any significant binding to immobilized MLLT1/3.
By employing this compound as a negative control in these and other assays, researchers can confidently validate that the observed effects of their hit compounds are due to specific interactions with the intended target, MLLT1 or MLLT3.
References
- 1. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe PFI-6 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for In Vivo Experimental Setup Using a BRPF1 Inhibitor with a Negative Control
A Clarification on Chemical Probes: PFI-6/PFI-6N for MLLT1/3 vs. BRPF1 Inhibition
Initial research indicates a potential point of clarification regarding the user's request. The chemical probe PFI-6 and its corresponding negative control, PFI-6N, are potent and selective inhibitors of the YEATS domain of MLLT1 and MLLT3.[1][2][3][4][5][6] It is important to note that current information suggests PFI-6 is not suitable for in vivo applications.
For researchers interested in studying the in vivo effects of inhibiting Bromodomain and PHD Finger Containing Protein 1 (BRPF1), alternative, well-validated chemical probes are available. This document will focus on providing detailed application notes and protocols for an in vivo experimental setup using a representative BRPF1 inhibitor, OF-1 , with a vehicle control serving as the negative control, a standard and appropriate methodology in the absence of a specific inactive enantiomer.
Application Notes: In Vivo Use of OF-1, a pan-BRPF Bromodomain Inhibitor
OF-1 is a chemical probe that acts as a potent pan-inhibitor of the BRPF (BRPF1, BRPF2/BRD1, BRPF3) family of bromodomains.[7] It functions by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby displacing the BRPF proteins from chromatin and disrupting their role in scaffolding histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex.[8][9][10] This disruption leads to altered gene expression, which can result in the inhibition of cancer cell growth and the induction of apoptosis.[8][11] OF-1 has demonstrated suitability for in vivo studies.[8]
BRPF1 Signaling Pathway
BRPF1 is a crucial scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complex. This complex plays a significant role in chromatin remodeling and gene transcription by acetylating histones, primarily H3K23ac. The bromodomain of BRPF1 recognizes and binds to acetylated lysine (B10760008) residues on histones, tethering the HAT complex to specific chromatin regions. This action facilitates the expression of genes involved in critical cellular processes such as cell cycle progression, proliferation, and differentiation. Dysregulation of BRPF1 and the MOZ/MORF complex is implicated in various cancers.[8][9][12]
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the efficacy of the BRPF1 inhibitor OF-1.
Materials:
-
Human cancer cell line known to be sensitive to BRPF1 inhibition (e.g., certain acute myeloid leukemia or solid tumor lines).
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Matrigel (or similar basement membrane matrix).
-
Sterile PBS and cell culture medium.
-
OF-1 (powder).
-
Vehicle solution components (see formulation protocol).
-
Calipers for tumor measurement.
-
Standard animal housing and monitoring equipment.
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 3-4 days after implantation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Formulation and Administration of OF-1
Materials:
-
OF-1 powder.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
PEG300 (Polyethylene glycol 300).
-
Tween-80.
-
Sterile saline (0.9% NaCl).
-
Sterile tubes and syringes.
Formulation Protocol (for a 2.5 mg/mL solution):
-
Prepare a stock solution of OF-1 in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution, add each solvent sequentially:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the solution is clear and homogenous. Gentle warming or sonication can be used to aid dissolution. Prepare fresh on each day of dosing.[3]
Administration:
-
Treatment Group: Administer OF-1 via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-50 mg/kg), once daily.
-
Negative Control Group: Administer an equivalent volume of the vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) following the same schedule.
Efficacy and Endpoint Analysis
Procedure:
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: The study endpoint may be reached when tumors in the control group reach a predetermined size, or after a set treatment duration.
-
Tissue Collection: At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis.
-
Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes between the OF-1 treated and vehicle control groups.
-
Histology and Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot or RT-qPCR: Analyze tumor lysates to confirm target engagement by measuring the expression of BRPF1 downstream target genes.
-
Experimental Workflow
Data Presentation
Quantitative data from the in vivo study should be summarized in clear, structured tables for easy comparison between the treatment and negative control groups.
Table 1: In Vivo Efficacy of OF-1 in Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1500 ± 150 | N/A | +5 ± 2 |
| OF-1 (25 mg/kg) | 10 | 750 ± 90 | 50 | -2 ± 3 |
Table 2: Pharmacodynamic Marker Analysis in Tumor Tissue
| Treatment Group | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM | Relative mRNA Expression of Target Gene X ± SEM |
| Vehicle Control | 85 ± 5 | 5 ± 1 | 1.0 ± 0.2 |
| OF-1 (25 mg/kg) | 40 ± 6 | 25 ± 4 | 0.4 ± 0.1 |
These tables provide a clear and concise summary of the key findings, allowing for a direct assessment of the BRPF1 inhibitor's efficacy and its effect on biological markers within the tumor tissue.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The BRPF1 bromodomain is a molecular reader of di-acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. condensates.com [condensates.com]
- 6. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. genecards.org [genecards.org]
Troubleshooting & Optimization
Troubleshooting unexpected results with PFI-6N.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PFI-6N. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in experiments?
A1: this compound is a chemical compound that is structurally similar to PFI-6. PFI-6 is a potent and selective inhibitor of the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9). This compound is designed to be used as a negative control in experiments involving PFI-6. Its purpose is to help researchers confirm that the observed biological effects of PFI-6 are due to the specific inhibition of MLLT1/3 and not due to off-target effects or the chemical scaffold itself.
Q2: What is the expected activity of this compound?
A2: this compound is expected to be inactive against MLLT1 and MLLT3. Data from the Structural Genomics Consortium (SGC) indicates that this compound does not show significant inhibitory activity against MLLT1, MLLT3, YEATS2, or YEATS4 at concentrations up to and exceeding 30 µM.[1][2]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to store the powder and DMSO stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Troubleshooting Unexpected Results
Q4: I am observing a biological effect with this compound in my assay. What could be the cause?
A4: Observing an effect with a negative control like this compound is an unexpected result that requires careful investigation. Here are some potential causes and troubleshooting steps:
-
High Concentration Off-Target Effects: Although designed to be inactive, very high concentrations of any chemical compound can sometimes lead to non-specific or off-target effects.
-
Recommendation: Perform a dose-response experiment with this compound to see if the effect is only present at high concentrations. Compare this to the dose-response of PFI-6 to ensure a clear therapeutic window.
-
-
Compound Contamination or Degradation: The this compound sample may be contaminated with an active compound, or it may have degraded into a species with unexpected activity.
-
Recommendation: Ensure proper storage of the compound. If in doubt, obtain a fresh stock of this compound from a reputable supplier.
-
-
Assay Artifacts: The observed effect may be an artifact of the experimental setup rather than a true biological activity of this compound.
-
Recommendation: Carefully review your experimental protocol. Include appropriate vehicle controls (e.g., DMSO alone) to ensure the solvent is not causing the effect. Consider running the assay with an unrelated negative control compound.
-
-
Novel Biological Discovery: While less likely, it is possible that this compound has a previously uncharacterized biological activity in your specific experimental model.
-
Recommendation: If you have ruled out the above possibilities, further experiments would be needed to characterize this potential novel activity. This could involve target identification and validation studies.
-
Q5: My PFI-6 active compound is not showing the expected effect, while the this compound control is also inactive. What should I do?
A5: If both the active compound and the negative control are inactive, the issue likely lies with the experimental system or the compounds themselves.
-
Compound Integrity: The PFI-6 active compound may have degraded.
-
Recommendation: Verify the integrity and activity of your PFI-6 stock.
-
-
Cellular System: The target proteins (MLLT1/3) may not be expressed or may not play a critical role in the biological process you are studying in your chosen cell line.
-
Recommendation: Confirm the expression of MLLT1 and MLLT3 in your cell line using techniques like Western blot or qPCR.
-
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of MLLT1/3 inhibition.
-
Recommendation: Optimize your assay conditions. Consider using a more direct measure of target engagement or downstream pathway modulation.
-
Data Presentation
Table 1: In Vitro Potency of PFI-6 and this compound
| Compound | Target | Assay Type | IC50 (µM) |
| PFI-6 | MLLT1 | HTRF | 0.14 |
| MLLT3 | HTRF | 0.16 | |
| YEATS2 | HTRF | >40 | |
| YEATS4 | HTRF | >40 | |
| This compound | MLLT1 | HTRF | >30 |
| MLLT3 | HTRF | >30 | |
| YEATS2 | HTRF | >30 | |
| YEATS4 | HTRF | >30 |
Data sourced from the Structural Genomics Consortium (SGC).[1][2]
Table 2: Cellular Target Engagement of PFI-6 and this compound
| Compound | Target | Assay Type | Average IC50 (µM) |
| PFI-6 | MLLT3 | NanoBRET | 0.76 (±0.1) |
| This compound | MLLT3 | NanoBRET | No inhibition up to 30 µM |
Data sourced from the Structural Genomics Consortium (SGC).[1][2]
Experimental Protocols
NanoBRET™ Cellular Target Engagement Assay
This protocol is a general guideline for assessing the binding of PFI-6 and this compound to MLLT3 in live cells.
-
Cell Line: A suitable human cell line endogenously or exogenously expressing an MLLT3-NanoLuc® fusion protein.
-
Reagents:
-
PFI-6 and this compound stock solutions in DMSO.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
HaloTag® NanoBRET™ 618 Ligand.
-
-
Procedure:
-
Plate cells in a 96-well white-bottom plate and incubate overnight.
-
Prepare serial dilutions of PFI-6 and this compound in Opti-MEM.
-
Add the compound dilutions to the cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer equipped with filters for donor and acceptor emission.
-
Calculate the NanoBRET™ ratio and plot the dose-response curves to determine IC50 values.
-
Quantitative PCR (qPCR) for Downstream Target Gene Expression
This protocol outlines the steps to measure the effect of PFI-6 and this compound on the expression of MLLT1/3 target genes, such as MYC and HOXA9.
-
Cell Line: A relevant human cancer cell line, for example, a leukemia cell line known to be dependent on MLLT1/3 activity.
-
Reagents:
-
PFI-6 and this compound stock solutions in DMSO.
-
Cell culture medium.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR® Green qPCR master mix.
-
Primers for MYC, HOXA9, and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Procedure:
-
Treat cells with PFI-6, this compound, and a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA samples.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing PFI-6N Concentration to Minimize Cytotoxicity
Welcome to the technical support center for optimizing the experimental use of PFI-6N. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential cytotoxic effects observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a chemical compound that is structurally similar to PFI-6.[1] PFI-6 is a potent and selective inhibitor of the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3).[2][3] this compound is designed to serve as a negative control in experiments involving PFI-6, allowing researchers to distinguish the biological effects of MLLT1/3 inhibition from other non-specific or off-target effects.[1]
Q2: I am observing unexpected cytotoxicity with my this compound control. What are the potential causes?
While this compound is intended to be an inactive control, unexpected cytotoxicity can arise from several factors:
-
High Concentrations: Even relatively inert compounds can induce stress responses or off-target effects at high concentrations, leading to cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at higher concentrations (usually above 0.1-0.5%).[4][5]
-
Contamination: The this compound compound or the solvent may be contaminated with a cytotoxic substance.
-
Cell Line Sensitivity: The specific cell line being used may have a particular sensitivity to the compound or solvent.
-
Prolonged Exposure: Long incubation times can exacerbate mild cytotoxic effects.[4]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The best approach is to perform a dose-response experiment to determine the concentration at which this compound begins to show cytotoxic effects in your specific cell line and assay. This involves treating your cells with a range of this compound concentrations and measuring cell viability.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a step-by-step approach to identify and mitigate unexpected cytotoxicity associated with this compound.
Issue: Increased cell death or reduced cell viability observed in this compound treated control cells.
1. Initial Assessment: Dose-Response Analysis
-
Recommendation: Perform a cytotoxicity assay (e.g., MTT, LDH, or a resazurin-based assay) with a wide range of this compound concentrations.[4] A typical starting range could be from 0.01 µM to 100 µM.[4]
-
Rationale: This will help you determine the concentration at which cytotoxicity becomes apparent (the cytotoxic threshold) and identify a concentration range that is well-tolerated by your cells.
2. Investigation of Solvent Effects
-
Recommendation: Include a "vehicle-only" control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your this compound dilutions.[4]
-
Rationale: This will allow you to differentiate between cytotoxicity caused by this compound and that caused by the solvent. If the vehicle control shows similar levels of toxicity, the issue lies with the solvent concentration. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO).[4][5]
3. Experimental Optimization
-
Recommendation: If cytotoxicity is observed even at low this compound concentrations, consider reducing the incubation time.[4]
-
Rationale: Shorter exposure times may be sufficient for a negative control while minimizing any low-level, time-dependent cytotoxic effects.
4. Quality Control
-
Recommendation: If the issue persists, consider the possibility of compound contamination. If possible, obtain a fresh batch of this compound and repeat the dose-response experiment.
-
Rationale: To ensure the purity of your compound, it is recommended to source it from a reputable supplier who provides a certificate of analysis.
Experimental Protocols
Below are detailed protocols for common cytotoxicity assays that can be used to assess the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control and a no-treatment control. Replace the existing medium with 100 µL of the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[6][9][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (often included in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Treat cells with lysis buffer 45 minutes prior to the assay.[14]
-
Medium background: Complete medium without cells.
-
-
Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and normalizing to the maximum LDH release.
Data Presentation
Table 1: Example Dose-Response Data for this compound using MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (No Treatment) | 100 ± 4.5 |
| 0 (Vehicle Control) | 98.2 ± 5.1 |
| 0.1 | 99.1 ± 4.8 |
| 1 | 97.5 ± 5.3 |
| 10 | 95.3 ± 6.2 |
| 25 | 88.7 ± 7.1 |
| 50 | 75.4 ± 8.5 |
| 100 | 52.1 ± 9.3 |
Table 2: Example Dose-Response Data for this compound using LDH Assay
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Spontaneous Release) | 5.2 ± 1.8 |
| 0 (Vehicle Control) | 6.1 ± 2.0 |
| 0.1 | 5.8 ± 1.9 |
| 1 | 6.5 ± 2.2 |
| 10 | 8.9 ± 2.8 |
| 25 | 15.3 ± 3.5 |
| 50 | 28.7 ± 4.1 |
| 100 | 45.6 ± 5.7 |
Visualizations
Signaling Pathway Context: PFI-6 Inhibition of the BAF Complex
PFI-6, the active counterpart to this compound, targets the BAF (SWI/SNF) chromatin remodeling complex.[15][16] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[17][18] The BAF complex contains either a BRG1 or BRM ATPase subunit, which is essential for its function.[19][20] PFI-6 inhibits the interaction of the BAF complex with acetylated histones, thereby affecting the expression of target genes.[21]
Experimental Workflow: Cytotoxicity Assessment
The following workflow outlines the general steps for assessing the cytotoxicity of a compound like this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
This diagram illustrates the decision-making process when troubleshooting unexpected cytotoxicity with a control compound.
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. devbiology-cobre.omrf.org [devbiology-cobre.omrf.org]
- 18. Maximal induction of a subset of interferon target genes requires the chromatin-remodeling activity of the BAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. benchchem.com [benchchem.com]
PFI-6N in Cell Culture: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and stability of PFI-6N, a negative control compound for the potent MLLT1/3 inhibitor, PFI-6. Ensuring the proper handling and application of this compound is critical for generating accurate and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered when working with this compound in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a close structural analog of PFI-6, a potent and selective inhibitor of the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1][2] this compound is designed to serve as a negative control in experiments investigating the effects of PFI-6.[2] By comparing the biological effects of PFI-6 to the inactive this compound, researchers can more confidently attribute their observations to the specific inhibition of MLLT1/3.
Q2: What is the known solubility of this compound?
Q3: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause?
Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often stemming from the compound's low aqueous solubility. Several factors can contribute to this:
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be above its solubility threshold.
-
Improper Dilution: Adding a concentrated DMSO stock solution directly to the aqueous medium without sufficient mixing can cause the compound to "crash out" of solution.
-
High Final DMSO Concentration: While DMSO is an effective solvent, high final concentrations in the culture medium can be toxic to cells and may also contribute to precipitation.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, serum proteins. This compound may interact with these components, leading to the formation of insoluble complexes.
Q4: How can I prevent this compound from precipitating in my experiments?
To minimize precipitation, consider the following strategies:
-
Determine the Optimal Concentration: Conduct dose-response experiments to identify the lowest effective concentration of this compound.
-
Proper Dilution Technique: Prepare serial dilutions of your this compound stock solution in pre-warmed cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Control DMSO Concentration: Aim to keep the final DMSO concentration in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize both precipitation and cytotoxicity.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Prepare Fresh Solutions: Avoid storing diluted this compound in aqueous solutions for extended periods. Prepare fresh dilutions for each experiment from a frozen DMSO stock.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution in media | - Final concentration exceeds aqueous solubility.- Improper dilution technique.- High concentration of DMSO in the final solution. | - Lower the final working concentration of this compound.- Use a serial dilution method in pre-warmed media.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). |
| Precipitate appears in the culture vessel after incubation | - Compound instability at 37°C.- Interaction with serum proteins or other media components.- Evaporation of media leading to increased concentration. | - Perform a stability study to determine the half-life of this compound in your media.- Test for solubility and stability in serum-free media if appropriate for your experiment.- Maintain proper humidity in the incubator to minimize evaporation. |
| Inconsistent or unexpected experimental results | - Degradation of this compound stock solution.- Inaccurate pipetting or dilution.- Cellular toxicity from high DMSO or compound concentration. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Calibrate pipettes and use precise dilution techniques.- Perform a cell viability assay to determine the non-toxic concentration range for both this compound and DMSO. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the solubility and stability of this compound in cell culture media. The following table summarizes the known information. Researchers are strongly encouraged to determine these parameters for their specific experimental conditions.
| Parameter | Solvent/Medium | Value | Reference(s) |
| Solubility | DMSO | 2 mg/mL | [2] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Data not available. Recommended to be determined empirically. | ||
| Stability | Cell Culture Media at 37°C | Data not available. Recommended to be determined empirically. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm (optional)
Procedure:
-
Prepare a Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the powder is completely dissolved.
-
Serial Dilution in DMSO: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Cell Culture Medium: In a 96-well plate, add a small volume of each DMSO concentration (e.g., 2 µL) to a larger volume of pre-warmed cell culture medium (e.g., 98 µL). This will create a range of final this compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation. Wells with precipitate will have a higher absorbance.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to evaluate the chemical stability of this compound in your cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound DMSO stock solution
-
Your chosen cell culture medium (with or without serum), pre-warmed to 37°C
-
Sterile, low-protein-binding tubes or plates
-
Incubator at 37°C with 5% CO₂
-
Acetonitrile (ACN) or methanol (B129727)
-
HPLC system with a C18 column
Procedure:
-
Prepare Working Solution: Dilute the this compound DMSO stock solution into pre-warmed cell culture medium to your final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. Quench the sample by adding an equal volume of cold ACN or methanol to precipitate proteins and stop any degradation. Centrifuge to pellet precipitates and transfer the supernatant to an HPLC vial.
-
Incubation: Incubate the remaining working solution at 37°C in a 5% CO₂ incubator.
-
Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them as described in step 2.
-
HPLC Analysis: Analyze the samples by HPLC. The peak area of this compound at each time point will be compared to the peak area at T=0 to determine the percentage of the compound remaining.
Visualizations
Signaling Pathway of MLLT1/3
MLLT1 (ENL) and MLLT3 (AF9) are components of the Super Elongation Complex (SEC), which plays a crucial role in regulating transcriptional elongation.[4][5] The YEATS domain of these proteins recognizes and binds to acetylated lysine (B10760008) residues on histones, which facilitates the recruitment of the SEC to chromatin and promotes gene transcription.[1][6] PFI-6 inhibits this interaction, while this compound, as a negative control, is not expected to bind to the YEATS domain.
Caption: Simplified signaling pathway of MLLT1/3 in transcriptional regulation.
Experimental Workflow for Solubility and Stability Assessment
The following workflow outlines the key steps for determining the solubility and stability of this compound in your experimental setup.
Caption: Workflow for determining this compound solubility and stability in cell culture.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound ≥98% (HPLC) | 2650530-01-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. condensates.com [condensates.com]
- 6. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
PFI-6N Technical Support Center: Troubleshooting Unexpected Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for researchers encountering unexpected biological activity with PFI-6N, a negative control compound for the MLLT1/3 YEATS domain inhibitor, PFI-6. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the intended function of this compound?
This compound is designed as a structurally similar negative control for PFI-6.[1] PFI-6 is a potent and selective chemical probe that inhibits the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[2][3][4][5][6] These proteins are epigenetic "readers" that recognize acetylated and crotonylated lysine (B10760008) residues on histones, playing a crucial role in transcriptional regulation.[7][8] this compound is intended to be inactive against these targets, allowing researchers to distinguish on-target effects of PFI-6 from non-specific or off-target effects.[1][3]
Q2: I'm observing a biological effect with this compound in my experiment. Does this mean my results with PFI-6 are invalid?
Not necessarily. Observing an effect with a negative control like this compound is a critical experimental result that requires further investigation. It suggests that the observed phenotype might be due to an off-target effect of the chemical scaffold, or an experimental artifact, rather than specific inhibition of MLLT1/3. It is crucial to systematically troubleshoot the potential causes.
Q3: Are there any known off-target effects of this compound?
Troubleshooting Guide: Investigating this compound Biological Activity
If you are observing unexpected biological activity with this compound, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Compound and Experimental Integrity
Question: Could the observed activity be due to issues with the this compound compound itself or the experimental setup?
Answer: It's essential to first rule out basic experimental errors.
-
Compound Integrity:
-
Experimental Controls:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing the observed phenotype.
-
Assay-Specific Controls: Use appropriate positive and negative controls for your specific assay to confirm its validity.
-
-
Compound Concentration: High concentrations of any small molecule can lead to non-specific effects.[10] Perform a dose-response experiment with this compound to see if the activity is concentration-dependent.
Step 2: Investigate Potential Assay Interference
Question: Could this compound be interfering with the assay technology itself, leading to a false-positive result?
Answer: Chemical compounds can interfere with various assay readouts.[9][11]
-
Fluorescence-Based Assays: this compound might be autofluorescent at the excitation and emission wavelengths used in your assay.
-
Luminescence-Based Assays: Some compounds can directly inhibit or activate reporter enzymes like luciferase.[9]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to false positives.[9][12]
Experimental Protocol: Testing for Compound Aggregation using a Detergent-Based Assay
-
Prepare a stock solution of this compound in DMSO.
-
Set up your standard assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Run the assay with a concentration range of this compound in both the detergent-containing and detergent-free conditions.
-
Analyze the results: If the biological activity of this compound is significantly reduced in the presence of the detergent, it suggests that compound aggregation may be the cause.
Step 3: Assess for General Cellular Toxicity
Question: Is the observed biological effect a result of non-specific cytotoxicity?
Answer: High concentrations of a compound can induce cellular stress and death, which can be misinterpreted as a specific biological effect.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Plate your cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Perform the viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the concentration at which this compound exhibits cytotoxic effects. If the concentration causing the unexpected biological effect is similar to the cytotoxic concentration, the effect is likely due to general toxicity.
Step 4: Deconvolute Potential Off-Target Effects
Question: If the activity is not due to an artifact or cytotoxicity, how can I identify the potential off-target protein?
Answer: Identifying the specific off-target of this compound requires more advanced techniques.
-
Target-Based Screening: If you have a hypothesis about a potential off-target, you can perform in vitro assays (e.g., enzymatic assays, binding assays) with the purified protein and this compound.
-
Proteomics Approaches:
-
Cellular Thermal Shift Assay (CETSA): This method can identify protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Affinity Chromatography/Mass Spectrometry: this compound can be immobilized on a resin to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
-
Phenotypic Screening and Knockdown/Knockout Studies: If this compound induces a specific phenotype, you can use RNAi or CRISPR-Cas9 to systematically knock down or knock out potential target genes and see if the phenotype is rescued.
Data Summary
The following table summarizes the key characteristics of PFI-6 and this compound based on available data.
| Compound | Target(s) | IC50 (MLLT1) | IC50 (MLLT3) | Cellular Target Engagement (NanoBRET IC50) | Notes |
| PFI-6 | MLLT1/3 YEATS domains | 140 nM[4][5][6] | 160 nM[4][5][6] | 0.76 µM[1] | Potent and selective inhibitor. |
| This compound | None known | >30 µM[1][3] | >30 µM[1][3] | No inhibition up to 30 µM[1] | Structurally similar negative control. |
Visualizations
Below are diagrams illustrating the intended signaling pathway of PFI-6 and a logical workflow for troubleshooting unexpected this compound activity.
Caption: Intended Signaling Pathway of PFI-6.
Caption: Troubleshooting Workflow for this compound.
References
- 1. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. PFI-6 | MLLT1/3探针 | MCE [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Semantic Scholar [semanticscholar.org]
PFI-6N Technical Support Center: Experimental Stability and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the experimental use of PFI-6N, with a focus on its stability and potential degradation. As a structurally similar negative control for the MLLT1/3 inhibitor PFI-6, understanding its behavior in experiments is crucial for data integrity.
While specific long-term stability and degradation data for this compound in various experimental solutions are not extensively published, this guide offers best practices and troubleshooting advice based on available product information and general knowledge of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a small molecule with the following properties:
| Property | Value |
| Chemical Formula | C₁₉H₂₃N₃O₄ |
| Molecular Weight | 357.40 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (2 mg/mL) |
Q2: How should I store this compound?
A2: Proper storage is critical to maintain the integrity of this compound.
| Formulation | Recommended Storage Temperature |
| Solid Powder | 2-8°C |
| DMSO Stock Solution | -20°C or -80°C for long-term storage |
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot DMSO stock solutions into single-use volumes.
Q3: Is there any data on the long-term stability of this compound in aqueous solutions or cell culture media?
A3: Based on publicly available information, specific quantitative data on the long-term stability and degradation kinetics of this compound in aqueous buffers or cell culture media has not been reported. The stability of small molecules in solution can be influenced by factors such as pH, temperature, and the presence of biological components.
Q4: What are the potential signs of this compound degradation in my experiments?
A4: Degradation of this compound could lead to inconsistent or unexpected experimental results. Signs of potential degradation include:
-
Loss of expected biological activity (or lack thereof, as it is a negative control).
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
-
Emergence of unexpected peaks in analytical chemistry assays (e.g., HPLC, LC-MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound stock solution: Improper storage, repeated freeze-thaw cycles. 2. Instability in experimental media: this compound may not be stable over the time course of your experiment in your specific buffer or cell culture media. 3. Incorrect concentration: Pipetting errors or inaccurate initial weighing. | 1. Prepare fresh DMSO stock solutions from solid this compound powder. Ensure aliquots are used to avoid freeze-thaw cycles. 2. Minimize the time this compound is in aqueous solution before being added to the experiment. Consider preparing fresh dilutions for each experiment. Run a time-course experiment to assess the stability of this compound in your media if you suspect degradation. 3. Verify the concentration of your stock solution. Use calibrated pipettes for dilutions. |
| Precipitation of this compound in aqueous solution | 1. Low aqueous solubility: this compound is soluble in DMSO but may have limited solubility in aqueous buffers or cell culture media. 2. High final concentration: The desired final concentration may exceed the solubility limit of this compound in the experimental media. | 1. Ensure the final concentration of DMSO in your experimental media is low (typically <0.5%) to avoid solvent-induced artifacts, but sufficient to maintain this compound solubility. 2. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific experimental media. |
| Variability between experimental replicates | 1. Inconsistent solution preparation: Differences in the preparation of this compound dilutions between replicates. 2. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound. | 1. Prepare a master mix of the this compound dilution to be added to all relevant wells to ensure consistency. 2. Use a plate sealer and ensure proper humidification in the incubator. Avoid using the outer wells of the plate for critical measurements if edge effects are a concern. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in experimental media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of this compound, add approximately 279.8 µL of DMSO).
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Logical Workflow for Troubleshooting this compound Experiments
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
This compound Stock Solution Preparation and Handling Workflow
Caption: Recommended workflow for the preparation and handling of this compound stock solutions.
Mitigating off-target effects of PFI-6N at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the chemical probe PFI-6N. The focus is on understanding and mitigating potential off-target effects, particularly when using the probe at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is PFI-6, and what are its primary targets?
PFI-6 is a potent and selective chemical probe for the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1][2] These proteins are "readers" of histone acyl-lysine marks and are involved in the regulation of gene transcription.[3] PFI-6 acts as a disruptor of the protein-protein interactions involving these YEATS domains.[3]
Q2: I am observing a phenotype with PFI-6 at a high concentration. How can I be sure it's an on-target effect?
Observing a phenotype at high concentrations warrants careful validation to distinguish on-target from off-target effects. The most critical control experiment is to use the structurally related negative control compound, this compound.[3][4] this compound is inactive against the MLLT1 and MLLT3 YEATS domains.[3][4] If the observed phenotype is absent with this compound treatment at the same concentration, it strongly suggests the effect is due to the inhibition of the intended targets, MLLT1/3.
Q3: What is the recommended concentration range for PFI-6 in cell-based assays?
The recommended concentration for cell-based assays is up to 10 µM.[3] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Cellular target engagement, as measured by a NanoBRET assay, shows a potent IC50 value of 0.76 µM.[3][4]
Q4: Has the selectivity of PFI-6 been profiled? What are the known off-targets?
PFI-6 has been shown to be highly selective. It was found to be inactive when screened against a panel of 48 Bromodomains and a panel of 40 kinases (screened at 10 µM).[3][4] Additionally, it showed no activity against a panel of 25 PDEs, ion channels, and GPCRs at concentrations greater than 50 µM.[3][4] While this indicates a high degree of selectivity, it is important to note that all small molecule inhibitors have the potential for off-target effects at high concentrations.
Troubleshooting Guide
Symptom: I observe a cellular phenotype with PFI-6, but the same phenotype is also present, albeit weaker, with the negative control this compound.
This observation suggests that at the concentration used, the phenotype might be due to an off-target effect or general compound toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discerning on-target vs. off-target effects.
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of PFI-6 and this compound
| Compound | Target | Assay Type | IC50 | Reference |
| PFI-6 | MLLT1 | HTRF | 140 nM | [2] |
| PFI-6 | MLLT3 | HTRF | 160 nM | [2] |
| PFI-6 | MLLT3 | NanoBRET | 0.76 µM | [3][4] |
| This compound | MLLT1 | HTRF | >30 µM | [3][4] |
| This compound | MLLT3 | HTRF | >30 µM | [3][4] |
| This compound | YEATS2 | HTRF | >30 µM | [3][4] |
| This compound | YEATS4 | HTRF | >30 µM | [3][4] |
| This compound | MLLT3 | NanoBRET | >30 µM | [4] |
Table 2: Selectivity Profile of PFI-6
| Target Class | Number of Targets Screened | PFI-6 Concentration | Activity | Reference |
| Bromodomains | 48 | 10 µM | Inactive | [3][4] |
| Kinases | 40 | 10 µM | Inactive | [3][4] |
| PDEs, Ion Channels, GPCRs | 25 | >50 µM | Inactive | [3][4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a higher denaturation temperature.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat with various concentrations of PFI-6, this compound, or vehicle (DMSO) for a predetermined time (e.g., 1 hour).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies specific for MLLT1 or MLLT3.
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the PFI-6-treated samples compared to the vehicle control, indicating stabilization of the target protein. No shift should be observed with this compound.
Protocol 2: NanoBRET™ Assay for Cellular Target Engagement
NanoBRET™ is a proximity-based assay that measures protein-protein interactions in live cells. For target engagement, it can be adapted to measure the displacement of a tracer from a target protein by a test compound.
Signaling Pathway Diagram:
References
Cell Line-Specific Optimization for PFI-6N Treatment: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of PFI-6, a potent and selective chemical probe targeting the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3).[1] Proper experimental design, including cell line-specific optimization and appropriate controls, is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PFI-6?
A1: PFI-6 is a cell-penetrant small molecule that selectively binds to the YEATS domain of MLLT1 and MLLT3, inhibiting their function as "readers" of histone acetylation and crotonylation.[1] MLLT1 and MLLT3 are components of transcriptional regulatory complexes, such as the Super Elongation Complex (SEC), which are involved in the expression of key oncogenes like MYC and HOXA9.[2] By inhibiting MLLT1/3, PFI-6 can modulate the transcription of these target genes.
Q2: What is PFI-6N and why is it important?
A2: this compound is a structurally similar analog of PFI-6 that is inactive against MLLT1 and MLLT3. It serves as an essential negative control in experiments to help distinguish on-target effects of PFI-6 from off-target or non-specific effects.
Q3: What are the typical concentrations and treatment durations for PFI-6 in cell culture?
A3: The optimal concentration and duration of PFI-6 treatment are highly dependent on the cell line and the specific biological question being investigated. A good starting point for most cell-based assays is in the range of 1-10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Treatment durations can range from a few hours to several days, depending on the desired endpoint.
Q4: Are there known off-target effects of PFI-6?
A4: PFI-6 has been shown to be highly selective for MLLT1/3 over other YEATS domain-containing proteins and a panel of bromodomains and kinases. However, as with any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. It is essential to use the lowest effective concentration and include this compound as a negative control to mitigate and identify potential off-target effects.
Quantitative Data Summary
The following table summarizes the available biochemical potency of PFI-6. A comprehensive table of IC50 values in various cancer cell lines is currently limited in the public domain and requires further investigation by individual researchers for their specific cell lines of interest.
| Target | Assay Type | IC50 (nM) |
| MLLT1 (ENL/YEATS1) | Biochemical | 140[3] |
| MLLT3 (AF9/YEATS3) | Biochemical | 160[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MLLT1/3 signaling pathway and a general experimental workflow for assessing PFI-6 activity.
Caption: MLLT1/3 signaling pathway and the inhibitory action of PFI-6.
References
PFI-6 Technical Support Center: Troubleshooting Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers using PFI-6, a selective inhibitor of the YEATS domains of MLLT1 and MLLT3, who are conducting luciferase-based reporter assays. While PFI-6 is a valuable tool for studying the roles of these epigenetic readers, it is crucial to consider the potential for off-target effects, including interference with the reporter system itself. This guide offers troubleshooting advice and experimental protocols to help ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is PFI-6 and how does it work?
PFI-6 is a small molecule inhibitor that selectively targets the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9). By binding to these domains, PFI-6 disrupts the interaction of these proteins with acetylated histones, thereby modulating gene transcription.
Q2: My luciferase signal is unexpectedly low after treating cells with PFI-6. Does this confirm its inhibitory effect on my target promoter?
A decrease in luciferase signal could indeed indicate that PFI-6 is having the intended effect on your promoter of interest. However, it could also be a false positive resulting from direct inhibition of the luciferase enzyme or quenching of the luminescent signal. It is essential to perform control experiments to rule out these possibilities.
Q3: Conversely, my luciferase signal is higher than expected after PFI-6 treatment. What could be the cause?
An unexpected increase in the luciferase signal is a known artifact that can be caused by some small molecules. This phenomenon may occur if the compound stabilizes the luciferase enzyme, leading to its accumulation within the cell and consequently a stronger signal. This would represent a false positive, and further validation is necessary to distinguish this from a true biological effect.
Q4: How can I determine if PFI-6 is directly inhibiting my luciferase enzyme?
The most direct method is to perform a biochemical (cell-free) luciferase inhibition assay. This involves testing PFI-6 against purified luciferase enzyme in the absence of cells. A dose-dependent decrease in luminescence in this assay is strong evidence of direct enzyme inhibition.
Q5: What is an orthogonal assay, and why is it important?
Troubleshooting Guide
If you observe unexpected results in your luciferase reporter assay when using PFI-6, follow these steps to identify the cause:
Step 1: Cell Viability/Cytotoxicity Assay
It is crucial to determine if the observed changes in luciferase activity are due to PFI-6 affecting cell health.
-
Action: Perform a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) using the same concentrations of PFI-6 and incubation times as in your luciferase experiment.
-
Interpretation:
-
Significant Cytotoxicity: If PFI-6 is toxic to the cells, a decrease in luciferase signal may simply reflect a lower number of viable cells.
-
No Significant Cytotoxicity: If cell viability is unaffected, proceed to the next steps to investigate direct assay interference.
-
Step 2: Control Reporter Assay
To assess off-target effects on general transcription and translation, use a control reporter vector.
-
Action: Transfect cells with a plasmid expressing luciferase (either Firefly or Renilla) under the control of a strong constitutive promoter (e.g., CMV or SV40) that is unlikely to be regulated by MLLT1/3. Treat these cells with the same concentrations of PFI-6 as in your primary experiment.
-
Interpretation:
-
No Change in Luciferase Activity: This suggests that PFI-6 is not affecting luciferase expression at a general level.
-
Change in Luciferase Activity: This indicates a potential off-target effect. Proceed to Step 3 to determine if this is due to direct enzyme inhibition.
-
Step 3: Biochemical Luciferase Inhibition Assay (Cell-Free)
This assay will determine if PFI-6 directly interacts with and inhibits the luciferase enzyme.
-
Action: Perform an in vitro luciferase assay using purified Firefly luciferase, its substrate (D-luciferin), and ATP. Add a range of concentrations of PFI-6 to the reaction.
-
Interpretation:
-
Dose-Dependent Decrease in Luminescence: This is strong evidence that PFI-6 is a direct inhibitor of the luciferase enzyme.
-
No Change in Luminescence: This suggests that PFI-6 does not directly inhibit the luciferase enzyme.
-
Step 4: Orthogonal Assay
To confirm your findings from the primary luciferase assay, it is essential to use an alternative method to measure the activity of your target gene or pathway.
-
Action: Treat your cells with PFI-6 as in the initial experiment. Then, measure the expression of your endogenous target gene using a method such as qRT-PCR (for mRNA levels) or Western blotting (for protein levels).
-
Interpretation:
-
Results Consistent with Luciferase Assay: If PFI-6 treatment leads to changes in endogenous gene or protein expression that align with your initial luciferase reporter data, this provides strong evidence for an on-target effect.
-
Results Inconsistent with Luciferase Assay: If there is no change in endogenous gene or protein expression, your initial luciferase assay results were likely an artifact of interference.
-
Experimental Protocols
Biochemical Firefly Luciferase Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare stock solutions of ATP, D-luciferin, and purified Firefly luciferase enzyme.
-
Prepare a serial dilution of PFI-6 in DMSO, and then dilute further into the reaction buffer.
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add the PFI-6 dilution or a vehicle control (DMSO).
-
Add the purified Firefly luciferase enzyme and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding
-
Technical Support Center: Ensuring Complete Inactivity of PFI-6N in Sensitive Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete inactivity of the negative control compound PFI-6N in sensitive assays.
Frequently Asked Questions (FAQs)
Q1: What is PFI-6 and its negative control, this compound?
A1: PFI-6 is a potent and selective chemical probe that inhibits the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3), which are epigenetic reader proteins.[1][2][3][4][5] this compound is a structurally similar analog of PFI-6 that is designed to be inactive against these targets.[1][6][7] It serves as a crucial negative control to differentiate on-target effects of PFI-6 from potential off-target or non-specific effects in cellular and biochemical assays.
Q2: How can I be sure that my batch of this compound is inactive?
A2: The inactivity of this compound should be validated in your specific assay system. It is recommended to test this compound at the same, and even higher, concentrations than PFI-6. In cellular target engagement assays like NanoBRET, this compound has shown no inhibitory properties up to 30 μM.[1] Biochemical assays should also show a lack of inhibition of MLLT1/3 activity.
Q3: What are the known on-targets of PFI-6?
A3: The primary targets of PFI-6 are the YEATS domains of MLLT1 and MLLT3.[3][4]
Q4: Has PFI-6 been profiled for off-target activity?
A4: Yes, PFI-6 has been shown to be highly selective. It was found to be inactive against a panel of 48 bromodomains and 40 kinases when screened at 10µM.[1][5] Additionally, it showed no significant activity against a panel of 25 PDEs, ion channels, and GPCRs at concentrations up to 50µM.[1][5]
Q5: Is PFI-6 or this compound known to be cytotoxic?
A5: PFI-6 has been described as non-cytotoxic.[4][8][9] However, it is always recommended to perform cytotoxicity assays in your specific cell line of interest to determine the optimal non-toxic working concentration for both PFI-6 and this compound.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound as a negative control in sensitive assays.
| Problem | Possible Cause | Recommended Solution |
| This compound shows unexpected activity in my assay. | Compound Integrity: The compound may have degraded due to improper storage or handling. | - Ensure this compound is stored as a dry powder at -20°C. - Prepare fresh DMSO stock solutions and avoid repeated freeze-thaw cycles. It is recommended to use DMSO stocks for no longer than 3-6 months.[5] |
| Assay Artifact: The observed effect may be due to non-specific interactions with assay components, especially at high concentrations. | - Run a vehicle control (e.g., DMSO) to determine the baseline response. - Test this compound across a range of concentrations to see if the effect is dose-dependent. - Consider potential assay interference, such as fluorescence quenching or enhancement. | |
| Contamination: The this compound stock may be contaminated with PFI-6 or another active compound. | - If possible, obtain a fresh, certified batch of this compound from a reputable supplier. - Perform analytical chemistry (e.g., LC-MS) to confirm the identity and purity of your this compound stock. | |
| High background or "noisy" signal in the assay. | Reagent Issues: Reagents may be expired, improperly prepared, or of poor quality. | - Ensure all assay buffers and reagents are freshly prepared and within their expiration dates. - Use high-purity reagents to minimize background signal. |
| Assay Conditions: Suboptimal assay conditions can lead to increased background. | - Optimize incubation times, temperatures, and reagent concentrations. - Ensure proper mixing of all components. | |
| Inconsistent results between experiments. | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize well-to-well variability. |
| Cell-Based Assay Variability: Cell passage number, density, and health can influence results. | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density and confluency at the time of treatment. - Regularly check cells for signs of stress or contamination. |
Quantitative Data Summary
Table 1: In Vitro Potency of PFI-6 and this compound
| Compound | Target | Assay Type | IC50 / Activity |
| PFI-6 | MLLT1 | Biochemical | 140 nM[3][4] |
| PFI-6 | MLLT3 | Biochemical | 160 nM[3][4] |
| This compound | MLLT1 | Biochemical | >30 µM[1][5] |
| This compound | MLLT3 | Biochemical | >30 µM[1][5] |
| This compound | YEATS2 | Biochemical | >30 µM[1][5] |
| This compound | YEATS4 | Biochemical | >30 µM[1][5] |
Table 2: Cellular Target Engagement of PFI-6 and this compound
| Compound | Target | Assay Type | IC50 / Activity |
| PFI-6 | MLLT3 | NanoBRET | 0.76 µM (±0.1)[1] |
| This compound | MLLT3 | NanoBRET | No inhibition up to 30 µM[1] |
Experimental Protocols
Protocol 1: NanoBRET™ Cellular Target Engagement Assay
This protocol is designed to verify the binding of PFI-6 and the lack of binding of this compound to MLLT1/3 in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding MLLT1 or MLLT3 fused to NanoLuc® luciferase
-
Plasmid encoding a promiscuous NanoBRET™ tracer
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, opaque 96-well assay plates
-
PFI-6 and this compound dissolved in DMSO
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the MLLT-NanoLuc® fusion plasmid and the tracer plasmid at an optimized ratio. Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of PFI-6 and this compound in Opti-MEM™. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Add the compound dilutions to the cells and incubate for 2 hours.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to each well.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol assesses the ability of PFI-6 to displace MLLT1/3 from chromatin, while this compound should show no effect.
Materials:
-
Cells expressing GFP-tagged MLLT1 or MLLT3
-
Glass-bottom imaging dishes
-
Confocal microscope with a high-power laser for photobleaching
-
PFI-6 and this compound dissolved in DMSO
Procedure:
-
Cell Plating and Treatment: Plate the GFP-MLLT expressing cells on glass-bottom dishes. Treat the cells with PFI-6, this compound, or a vehicle control (DMSO) at the desired concentration and incubate for the desired time (e.g., 4 hours).
-
Image Acquisition Setup: Place the dish on the confocal microscope stage and identify a cell with clear nuclear GFP signal.
-
Pre-Bleach Imaging: Acquire a few images of the nucleus at low laser power to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the recovery data to the pre-bleach intensity. A mobile protein will show a faster recovery of fluorescence. PFI-6 is expected to increase the mobile fraction of GFP-MLLT, leading to a faster and more complete fluorescence recovery compared to the vehicle and this compound treated cells.
Visualizations
Caption: MLLT1/3 signaling pathway and point of inhibition by PFI-6.
Caption: Troubleshooting workflow for unexpected this compound activity.
References
- 1. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eubopen.org [eubopen.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Navigating Western Blot Analysis with PFI-6N: A Troubleshooting Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Western blot experiments involving PFI-6N, the negative control for the MLLT1/3 YEATS domain inhibitor, PFI-6. The information is presented in a question-and-answer format to directly address common issues and ensure experimental success.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues that may arise when using this compound in Western blot analysis.
Q1: What is the expected result when using this compound in a Western blot experiment?
As this compound is an inactive control compound, it is not expected to have a biological effect on the MLLT1/3 signaling pathway. Therefore, in a Western blot analysis, the protein levels of downstream targets of MLLT1/3, such as MYC or HOXA9, should remain unchanged in cells treated with this compound compared to the vehicle control (e.g., DMSO). In contrast, the active compound, PFI-6, should lead to a decrease in the expression of these target proteins.
Q2: I am observing a decrease in my target protein expression with this compound treatment. What could be the cause?
Several factors could contribute to this unexpected result:
-
Compound Instability or Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Compound degradation could potentially lead to off-target effects.
-
Off-Target Effects at High Concentrations: Although designed as an inactive control, very high concentrations of any small molecule could potentially induce non-specific cellular responses. It is crucial to use this compound at the same concentration as PFI-6, and to have determined an optimal concentration range in preliminary experiments.
-
Cellular Stress Response: The vehicle (e.g., DMSO) or the treatment conditions themselves might be inducing a stress response in the cells, leading to changes in protein expression. Ensure that the vehicle control is behaving as expected and that the treatment time is appropriate.
-
Experimental Variability: Inconsistent sample loading or transfer can lead to misleading results. Always use a loading control (e.g., GAPDH, β-actin) to normalize your data and ensure equal protein loading across all lanes.
Q3: My Western blot shows no change in the target protein with either PFI-6 or this compound. What should I do?
This outcome suggests a few possibilities:
-
Inactive PFI-6 Compound: Verify the activity of your PFI-6 compound. If possible, test it in an orthogonal assay to confirm its inhibitory function.
-
Incorrect Downstream Target: The selected downstream target may not be regulated by the MLLT1/3 pathway in your specific cell line or experimental conditions. Confirm the signaling pathway in your model system through literature search or preliminary experiments.
-
Suboptimal Experimental Conditions: The concentration of PFI-6 used may be too low to elicit a response, or the treatment duration may be too short. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Poor Antibody Quality: The primary antibody against your target protein may not be specific or sensitive enough. Validate your antibody using positive and negative controls.
-
Technical Issues with the Western Blot: Problems with sample preparation, protein transfer, or antibody incubation can all lead to a lack of signal. Refer to general Western blot troubleshooting guides to identify and resolve these issues.
Q4: I am observing non-specific bands in my Western blot. How can I resolve this?
Non-specific bands are a common issue in Western blotting. Here are some troubleshooting steps:
-
Optimize Antibody Concentrations: Both primary and secondary antibody concentrations should be optimized. High concentrations can lead to non-specific binding.
-
Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Increase Washing Steps: More stringent and longer washes after primary and secondary antibody incubations can help remove non-specifically bound antibodies.
-
Use a More Specific Primary Antibody: If the issue persists, consider using a different, more specific antibody against your target protein.
-
Run a "Secondary Antibody Only" Control: This control will help determine if the non-specific bands are due to the secondary antibody binding to proteins in your lysate.
Quantitative Data Summary
The following table summarizes key quantitative parameters for PFI-6 and its inactive control this compound. This data is essential for designing and interpreting your Western blot experiments.
| Compound | Target(s) | In Vitro IC50 | Recommended Cell Assay Concentration | Expected Effect on Downstream Targets (e.g., MYC, HOXA9) |
| PFI-6 | MLLT1/3 (YEATS domain) | MLLT1: ~140 nM, MLLT3: ~160 nM | 1-10 µM | Decrease in protein expression |
| This compound | Inactive Control | >30 µM against MLLT1/3 | 1-10 µM (same as PFI-6) | No change in protein expression |
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the effect of PFI-6 and this compound on a downstream target protein.
Protocol: Western Blot Analysis of MYC Expression Following PFI-6/PFI-6N Treatment
1. Cell Culture and Treatment:
- Plate a suitable cell line (e.g., a leukemia cell line known to be sensitive to MLLT1/3 inhibition) at an appropriate density and allow them to adhere or stabilize overnight.
- Prepare stock solutions of PFI-6 and this compound in DMSO.
- Treat the cells with the desired concentrations of PFI-6, this compound, or a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentrations of all samples with lysis buffer.
- Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
- Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein (e.g., anti-MYC) and a loading control (e.g., anti-GAPDH) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
- Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
- Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.
Visualizations
Signaling Pathway
Caption: MLLT1/3 signaling pathway and the inhibitory action of PFI-6.
Experimental Workflow
Caption: General workflow for Western blot analysis with this compound.
Logical Relationship for Troubleshooting
Caption: Troubleshooting decision tree for this compound Western blot analysis.
Impact of PFI-6N on cell viability and proliferation assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PFI-6N in cell viability and proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that acts as a potent and selective inhibitor of the YEATS domain found in the proteins MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3). PFI-6 is a closely related compound with a similar mechanism. The YEATS domain is responsible for recognizing and binding to acetylated and crotonylated lysine (B10760008) residues on histone tails, a key step in regulating gene transcription. By binding to the YEATS domain of MLLT1/3, this compound blocks this interaction, thereby modulating the expression of target genes involved in cell cycle progression and proliferation.[1][2][3]
Q2: I am observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[1][2] Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle-only (DMSO) control in your experiments to assess the solvent's effect on cell viability.[4]
-
Compound Instability: Ensure that this compound is stored correctly, typically at 2-8°C, and protected from light and repeated freeze-thaw cycles.[1] Degradation products may have higher toxicity. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[2][4]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to epigenetic inhibitors. The cytotoxic effect of this compound will be dependent on the cellular context and the reliance of the cells on MLLT1/3 for survival and proliferation.
-
Off-Target Effects: While this compound is selective, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay.[5]
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
-
Reagent Variability: Use reagents from the same lot for a set of experiments. If you are preparing your own solutions, ensure they are made fresh and stored properly.[4]
-
Pipetting Accuracy: Ensure your pipettes are calibrated regularly and use consistent pipetting techniques to minimize errors in compound dilution and cell seeding.[4]
-
Assay-Specific Variability: Some assays, like MTT, can be affected by factors such as the metabolic activity of the cells, which can change with cell density and culture conditions.[6] Consider using a more robust assay like Cell Counting Kit-8 (CCK-8) which uses a water-soluble formazan (B1609692) dye, reducing steps and potential errors.[7][8]
Q4: How can I confirm that the observed effects on cell viability are due to the inhibition of MLLT1/3?
A4: To validate that the phenotype you are observing is an on-target effect of this compound, consider the following experiments:
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of MLLT1 and/or MLLT3. The resulting phenotype should mimic the effect of this compound treatment.[5]
-
Rescue Experiments: If possible, overexpress a mutant version of MLLT1 or MLLT3 that does not bind to this compound. This should rescue the cells from the effects of the inhibitor, confirming an on-target mechanism.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | This compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO (e.g., 2 mg/mL) and then dilute it in culture medium to the final working concentration.[1] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[4] |
| Low or No Signal in Viability Assay | - Insufficient cell number.- Assay incubation time is too short.- this compound concentration is too high, leading to complete cell death. | - Optimize cell seeding density for your specific assay and cell line.[9]- Increase the incubation time with the viability reagent as recommended by the manufacturer.[6]- Perform a dose-response curve to find the optimal concentration range of this compound. |
| High Background Signal in Viability Assay | - Contamination of cell culture or reagents.- Interference of this compound with the assay chemistry. | - Regularly check for and discard any contaminated cultures or reagents.[4]- Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. |
| Discrepancy Between Viability and Proliferation Assay Results | Viability assays (e.g., MTT, CCK-8) measure metabolic activity, while proliferation assays (e.g., BrdU, Ki-67) measure DNA synthesis or cell division. A compound can affect one without immediately impacting the other. | - Use multiple, complementary assays to get a comprehensive understanding of the cellular response to this compound.- Analyze the effects at different time points to capture the kinetics of the cellular response. |
Data Presentation
The following tables are templates for summarizing quantitative data from your experiments with this compound.
Table 1: Single-Agent Activity of this compound on Cell Viability
| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | IC50 (µM) |
|---|---|---|---|---|
| Example: MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | Enter your data |
| Enter your cell line | Enter cancer type | Enter assay | Enter time | Enter your data |
| Enter your cell line | Enter cancer type | Enter assay | Enter time | Enter your data |
Table 2: this compound Effect on Cell Proliferation
| Cell Line | Cancer Type | Assay Used | This compound Concentration (µM) | % Inhibition of Proliferation |
|---|---|---|---|---|
| Example: MOLM-13 | Acute Myeloid Leukemia | BrdU Incorporation | 1.0 | Enter your data |
| Enter your cell line | Enter cancer type | Enter assay | Enter concentration | Enter your data |
| Enter your cell line | Enter cancer type | Enter assay | Enter concentration | Enter your data |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should span from below the expected IC50 to concentrations where high toxicity is anticipated. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium with CCK-8 only) from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.[5]
Protocol 2: Cell Proliferation Assessment using BrdU Incorporation Assay
Objective: To measure the effect of this compound on DNA synthesis as an indicator of cell proliferation.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability protocol.
-
BrdU Labeling: Two to four hours before the end of the incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells with PBS. Add a peroxidase-conjugated anti-BrdU antibody and incubate for 90 minutes at room temperature.
-
Substrate Reaction: Wash the cells again and add the substrate solution. Incubate until a color change is visible (typically 5-30 minutes).
-
Stop Reaction: Add a stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 690 nm) using a microplate reader.
-
Data Analysis: Similar to the viability assay, normalize the data to the vehicle control and plot the results to determine the effect of this compound on cell proliferation.
Visualizations
Caption: Mechanism of action of this compound in inhibiting cell proliferation.
Caption: A typical experimental workflow for assessing this compound's impact.
References
- 1. PFI-6 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. gap-27.com [gap-27.com]
- 8. ijbs.com [ijbs.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide: Validating the Inertness of PFI-6N Against MLLT1/3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PFI-6 and its corresponding negative control, PFI-6N, with a focus on validating the inertness of this compound against the epigenetic reader proteins MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3). PFI-6 is a known potent and selective chemical probe that targets the YEATS domain of MLLT1 and MLLT3.[1][2][3][4] In contrast, this compound is a structurally similar molecule designed to be inactive, serving as an essential tool to distinguish on-target effects of PFI-6 from non-specific or off-target activities.[5][6][7]
Data Presentation: PFI-6 vs. This compound Activity on MLLT1/3
The following table summarizes the quantitative data on the inhibitory activity of PFI-6 and the lack thereof for this compound against MLLT1 and MLLT3.
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| PFI-6 | MLLT1 | Biochemical | 140 nM | [2][4] |
| MLLT3 | Biochemical | 160 nM | [2][4] | |
| MLLT3 | NanoBRET (Cellular) | 0.76 µM | [5][6] | |
| This compound | MLLT1 | Not specified | > 30 µM | [5][6] |
| MLLT3 | Not specified | > 30 µM | [5][6] | |
| MLLT3 | NanoBRET (Cellular) | No inhibition up to 30 µM | [5] |
Signaling Pathway Context
MLLT1 and MLLT3 are epigenetic "reader" proteins that recognize acetylated and crotonylated lysine (B10760008) residues on histone tails through their YEATS domain.[1][8][9] This interaction is a key step in transcriptional regulation. MLLT1 and MLLT3 are components of the Super Elongation Complex (SEC), which plays a crucial role in promoting the elongation phase of transcription.[8][9] By inhibiting the MLLT1/3 YEATS domain, PFI-6 can modulate gene expression, making it a valuable tool for studying the biological roles of these proteins in health and disease, including certain types of cancer like acute myeloid leukemia.[6][8]
Caption: Simplified MLLT1/3 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. The following protocols outline the key assays used to demonstrate the differential activity of PFI-6 and this compound.
NanoBRET™ Cellular Target Engagement Assay
This assay is used to quantify the binding of a compound to a target protein within living cells.
Objective: To measure the apparent affinity of PFI-6 and this compound for MLLT3 in a cellular context.
Methodology:
-
Cell Line: HEK293 cells are transiently co-transfected with plasmids encoding MLLT3 fused to NanoLuc® luciferase and a HaloTag®-histone H3.3 fusion protein.
-
Compound Preparation: PFI-6 and this compound are serially diluted in DMSO to create a range of concentrations.
-
Cell Treatment: Transfected cells are seeded into 96-well plates. The NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand are added. Immediately after, the diluted compounds (PFI-6 or this compound) or DMSO (vehicle control) are added to the wells.
-
Incubation: The plates are incubated at 37°C in a CO₂ incubator for 2 hours.
-
Signal Detection: The plates are read on a luminometer capable of detecting both the donor (NanoLuc®, 460 nm) and acceptor (HaloTag® 618, 618 nm) signals.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. These ratios are then plotted against the compound concentration, and an IC₅₀ curve is fitted to the data to determine the concentration at which the compound inhibits 50% of the BRET signal. For this compound, the lack of a dose-dependent decrease in the BRET ratio up to high concentrations (e.g., 30 µM) confirms its inertness.[5]
Fluorescence Recovery After Photobleaching (FRAP) Assay
FRAP is used to confirm target engagement in cells by measuring the mobility of a fluorescently tagged protein.
Objective: To confirm that PFI-6, but not this compound, engages MLLT1 in living cells, thereby altering its mobility.
Methodology:
-
Cell Line: A suitable cell line (e.g., U2OS) is transfected with a plasmid expressing MLLT1 fused to a fluorescent protein (e.g., GFP).
-
Cell Treatment: Cells are treated with a working concentration of PFI-6, this compound, or DMSO as a vehicle control and incubated.
-
Imaging: Live-cell imaging is performed using a confocal microscope. A specific region of interest (ROI) within the nucleus where GFP-MLLT1 is localized is selected.
-
Photobleaching: The ROI is bleached using a high-intensity laser, which quenches the fluorescence of the GFP-MLLT1 molecules within that area.
-
Fluorescence Recovery: Images are acquired over time to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-MLLT1 molecules diffuse into the area.
-
Data Analysis: The rate of fluorescence recovery is measured and quantified. A compound that engages MLLT1 (like PFI-6) will alter its binding dynamics to chromatin, typically resulting in a faster recovery rate compared to the DMSO control. In contrast, the inactive this compound should show a recovery curve similar to that of the DMSO control, indicating it does not engage MLLT1.[5]
Experimental Workflow for Validation
The logical flow for validating the inertness of a negative control compound like this compound is depicted below.
Caption: Workflow for validating the inertness of this compound.
References
- 1. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFI-6 | MLLT1/3探针 | MCE [medchemexpress.cn]
- 3. PFI-6 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 6. eubopen.org [eubopen.org]
- 7. This compound ≥98% (HPLC) | 2650530-01-9 [sigmaaldrich.com]
- 8. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
PFI-6 vs. PFI-6N: A Guide to Proper Negative Control in MLLT1/3 Inhibition Studies
For researchers, scientists, and drug development professionals, selecting the appropriate negative control is paramount for the validation of experimental results. This guide provides a comprehensive comparison of the active chemical probe PFI-6 and its designated negative control, PFI-6N, highlighting the critical importance of using a structurally related but inactive compound over a scrambled peptide for small molecule inhibitors.
PFI-6 is a potent and selective small molecule inhibitor that targets the YEATS domain of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1][2] These proteins are critical components of chromatin remodeling complexes and are implicated in the regulation of gene transcription. Their aberrant function is associated with various cancers, making them attractive targets for therapeutic development. To ascertain that the observed biological effects in experiments are specifically due to the inhibition of MLLT1/3 by PFI-6, a proper negative control is essential.
While scrambled peptides are the gold standard for negative controls in studies involving bioactive peptides to demonstrate sequence specificity, they are not suitable for small molecule inhibitors like PFI-6. The appropriate negative control for a small molecule is a closely related chemical analog that is inactive against the intended target. In this context, this compound has been developed as a structurally similar but biologically inactive control for PFI-6.[1]
Quantitative Comparison of PFI-6 and this compound
Experimental data from various assays demonstrate the potent and selective activity of PFI-6, while this compound consistently shows no significant inhibitory effect. This stark difference in activity validates the use of this compound as a reliable negative control to distinguish specific on-target effects of PFI-6 from any potential off-target or non-specific cellular responses.
| Assay Type | Target | PFI-6 Activity | This compound Activity | Reference |
| Biochemical Assay | MLLT1 | IC50: 140 nM | Inactive (>30 µM) | [1] |
| MLLT3 | IC50: 160 nM | Inactive (>30 µM) | [1] | |
| YEATS2 | >40 µM | >30 µM | [1] | |
| YEATS4 | >40 µM | >30 µM | [1] | |
| Cellular Target Engagement (NanoBRET) | MLLT3 | IC50: 0.76 µM (±0.1) | No inhibition (up to 30 µM) | [1] |
Signaling Pathway and Mechanism of Action
MLLT1 and MLLT3 are "reader" proteins that recognize acetylated lysine (B10760008) residues on histone tails through their YEATS domain. This interaction is a key step in recruiting the Super Elongation Complex (SEC), which in turn promotes the transcriptional elongation of target genes, including several oncogenes. PFI-6 acts by competitively binding to the YEATS domain of MLLT1 and MLLT3, thereby preventing their interaction with acetylated histones and the subsequent recruitment of the SEC. This leads to the suppression of target gene transcription. This compound, despite its structural similarity to PFI-6, does not bind to the YEATS domain and therefore does not interfere with this signaling pathway.
Experimental Protocols
Detailed methodologies for the key assays used to differentiate the activity of PFI-6 from this compound are provided below.
NanoBRET™ Cellular Target Engagement Assay
This assay is used to quantify the engagement of PFI-6 and this compound with MLLT3 in live cells.
Materials:
-
HEK293T cells
-
Plasmid encoding MLLT3 fused to NanoLuc® luciferase
-
Plasmid encoding a histone H3 peptide fused to HaloTag®
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
PFI-6 and this compound stock solutions (in DMSO)
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the MLLT3-NanoLuc® and Histone H3-HaloTag® plasmids using FuGENE® HD according to the manufacturer's protocol.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in white 96-well plates at a density of 2 x 10^5 cells/mL in Opti-MEM™.
-
Compound Treatment: Prepare serial dilutions of PFI-6 and this compound in Opti-MEM™. Add the compounds to the plated cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Assay Reading: Add the NanoBRET™ Nano-Glo® Substrate to each well. Read the plate on a luminometer equipped with two filters to measure the donor (460 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This assay is used to confirm the target engagement of PFI-6 in the nucleus of living cells by measuring the mobility of a fluorescently tagged MLLT1.
Materials:
-
U2OS cells
-
Plasmid encoding GFP-tagged MLLT1
-
Transfection reagent
-
Confocal microscope with a high-power laser for photobleaching
-
PFI-6 and this compound stock solutions (in DMSO)
Procedure:
-
Cell Transfection and Plating: Transfect U2OS cells with the GFP-MLLT1 plasmid and plate them on glass-bottom dishes.
-
Compound Treatment: Treat the cells with PFI-6 or this compound at the desired concentration and incubate for the specified time.
-
Image Acquisition (Pre-bleach): Acquire baseline fluorescence images of the nucleus.
-
Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Image Acquisition (Post-bleach): Acquire a time-series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the recovery data and fit it to a curve to determine the mobile fraction and the half-time of recovery. A decrease in the mobile fraction upon PFI-6 treatment indicates target engagement.
References
A Guide to Confirming the Lack of PFI-6N Binding to YEATS Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for experimentally confirming the lack of binding of PFI-6N, a negative control compound, to the YEATS family of epigenetic reader domains. In contrast, the selective chemical probe PFI-6 demonstrates potent binding to the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9)[1][2][3]. This comparative analysis is crucial for validating on-target effects of PFI-6 in cellular and biochemical assays.
Understanding the Components
-
YEATS Domains: These are epigenetic "reader" domains that recognize and bind to acetylated and crotonylated lysine (B10760008) residues on histone tails, playing a key role in chromatin regulation and gene transcription[4][5][6]. The human YEATS domain family includes four members: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and GAS41 (YEATS4).
-
PFI-6: A potent and selective chemical probe that binds to the YEATS domains of MLLT1 and MLLT3, thereby inhibiting their function[1][2].
-
This compound: A structurally similar analog of PFI-6 designed as a negative control[7]. It is reported to be inactive against the YEATS domains of MLLT1, MLLT3, YEATS2, and YEATS4[4][7][8][9].
Data Presentation: PFI-6 vs. This compound Binding Affinity
The following tables summarize the expected binding affinities of a natural ligand (acetylated histone H3 peptide), the active probe PFI-6, and the negative control this compound to various human YEATS domains.
Table 1: Biochemical Assay Data
| Compound/Peptide | Target YEATS Domain | Assay Type | Binding Affinity (IC50/Kd) | Reference |
| H3K9ac peptide | MLLT3 (AF9) | ITC | ~3.7 µM | [4] |
| PFI-6 | MLLT1 (ENL) | HTRF | 140 nM (IC50) | [2][3] |
| PFI-6 | MLLT1 (ENL) | ITC | 82 nM (Kd) | [3] |
| PFI-6 | MLLT3 (AF9) | HTRF | 160 nM (IC50) | [2] |
| This compound | MLLT1 (ENL) | Various | >30 µM | [7][9] |
| This compound | MLLT3 (AF9) | Various | >30 µM | [7][9] |
| This compound | YEATS2 | Various | >30 µM | [7][9] |
| This compound | GAS41 (YEATS4) | Various | >30 µM | [7][9] |
Table 2: Cellular Target Engagement Data
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| PFI-6 | MLLT3 | NanoBRET | 0.76 µM | [7] |
| This compound | MLLT3 | NanoBRET | >30 µM | [7] |
Experimental Workflow
The logical flow for confirming the lack of binding of this compound is depicted below. It begins with a high-throughput screening method and progresses to more detailed biophysical techniques for confirmation.
Caption: Workflow to confirm the lack of this compound binding to YEATS domains.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the binding of this compound to YEATS domains in comparison to PFI-6.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This is a bead-based immunoassay ideal for high-throughput screening of protein-protein interactions.
-
Objective: To quantitatively assess the ability of this compound to disrupt the interaction between a YEATS domain and an acetylated histone peptide.
-
Principle: Streptavidin-coated donor beads bind a biotinylated histone peptide (e.g., H3K9ac). Nickel-coated acceptor beads capture a His-tagged YEATS domain protein. When the YEATS domain binds the histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor bead[5][10]. A loss of signal indicates disruption of the interaction.
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
His-tagged YEATS domain (e.g., MLLT1, MLLT3): Dilute to a final concentration of ~80 nM in assay buffer[5].
-
Biotinylated Histone Peptide (e.g., Biotin-H3K9ac): Dilute to a concentration optimized for robust signal.
-
Test Compounds: Prepare serial dilutions of PFI-6 and this compound in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of test compound dilutions (PFI-6, this compound) or vehicle (DMSO) to the wells.
-
Add 5 µL of His-tagged YEATS domain solution and incubate for 15 minutes at room temperature[5].
-
Add 5 µL of the biotinylated histone peptide solution.
-
Prepare a suspension of AlphaScreen donor and acceptor beads in the dark. Add 5 µL of the bead suspension.
-
Incubate the plate in the dark for 60-90 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
-
Expected Outcome: PFI-6 will show a dose-dependent decrease in the AlphaScreen signal, from which an IC50 value can be calculated. This compound is expected to show no significant decrease in signal at concentrations up to and exceeding 30 µM.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound to a YEATS domain.
-
Principle: A solution of the ligand (this compound) is titrated into a solution containing the protein (YEATS domain) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein[11][12].
-
Protocol:
-
Sample Preparation:
-
Express and purify the YEATS domain protein to >95% purity.
-
Prepare this compound and PFI-6 stock solutions in DMSO and dilute into the final dialysis buffer. The final DMSO concentration must be identical in both the protein and compound solutions.
-
Dialyze the protein extensively against the final assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
ITC Experiment:
-
Load the YEATS domain protein (e.g., 10-20 µM) into the sample cell.
-
Load the test compound (e.g., 100-200 µM PFI-6 or this compound) into the injection syringe[13].
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Perform control titrations (compound into buffer) to determine the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the raw data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
-
Expected Outcome: For PFI-6, a sigmoidal binding curve will be observed, allowing for the calculation of a nanomolar Kd. For this compound, the heat changes observed should be minimal and consistent with the heat of dilution, indicating no specific binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.
-
Objective: To measure the association (ka) and dissociation (kd) rate constants, and to determine the equilibrium dissociation constant (Kd) for the interaction of this compound with a YEATS domain.
-
Principle: A ligand (e.g., YEATS domain protein) is immobilized on a sensor chip. An analyte (this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a response unit (RU) change[14][15].
-
Protocol:
-
Chip Preparation:
-
Immobilize the purified His-tagged YEATS domain onto a suitable sensor chip (e.g., a Ni-NTA chip for His-tagged proteins or via amine coupling to a CM5 chip).
-
-
Binding Analysis:
-
Prepare a series of concentrations of the analyte (PFI-6 and this compound) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Between cycles, regenerate the sensor surface using a mild regeneration solution if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate Kd (kd/ka).
-
-
-
Expected Outcome: PFI-6 will show concentration-dependent binding responses, allowing for the determination of kinetic and affinity constants. This compound is expected to show no significant binding response, with the sensorgram resembling that of a buffer-only injection.
References
- 1. PFI-6 ≥98% (HPLC) | 2675452-91-0 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe PFI-6 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. epicypher.com [epicypher.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. eubopen.org [eubopen.org]
- 10. Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
The Superiority of GSK9311 as a Negative Control to Vehicle (DMSO) in BRPF1 Inhibition Assays
For researchers, scientists, and drug development professionals investigating the role of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), the use of appropriate controls is paramount to generating robust and reproducible data. While Dimethyl Sulfoxide (DMSO) is a common vehicle control, its inherent biological activity can confound experimental results. This guide provides a comprehensive comparison of GSK9311, a dedicated negative control, to DMSO, supported by experimental data, detailed protocols, and pathway diagrams, demonstrating its superiority in studies involving the potent and selective BRPF1 inhibitor, GSK6853.
In the realm of epigenetic research, particularly in the study of bromodomain-containing proteins like BRPF1, the ability to attribute a cellular phenotype to the specific inhibition of the target protein is critical. BRPF1 is a key scaffolding protein within histone acetyltransferase (HAT) complexes, primarily those containing KAT6A and KAT6B, which are crucial for histone H3 acetylation and subsequent gene transcription regulation. Dysregulation of BRPF1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
GSK6853 is a potent and highly selective inhibitor of the BRPF1 bromodomain, making it a valuable tool for elucidating the biological functions of this protein. To confidently assert that the observed effects of GSK6853 are due to BRPF1 inhibition, a proper negative control is essential. The ideal negative control is a molecule that is structurally analogous to the active inhibitor but lacks significant activity against the target. GSK9311 has been designed as such a control for GSK6853.
This guide will demonstrate that GSK9311 serves as a more reliable negative control than the commonly used vehicle, DMSO, which is known to exert a range of off-target biological effects, including the modulation of gene expression and histone modification patterns.
Data Presentation: GSK6853 vs. GSK9311
The following tables summarize the quantitative data comparing the activity of the BRPF1 inhibitor GSK6853 and its negative control, GSK9311.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Selectivity | Reference |
| GSK6853 | BRPF1 | TR-FRET | 8.1 | 8 | >1600-fold vs. other bromodomains | [1] |
| GSK9311 | BRPF1 | TR-FRET | 6.0 | 1000 | - | [2] |
| GSK6853 | BRPF2 | TR-FRET | 5.1 | 7943 | - | [1] |
| GSK9311 | BRPF2 | TR-FRET | 4.3 | 50119 | - | [2] |
| GSK6853 | BRD4 BD1/2 | TR-FRET | <4.3 | >50119 | - | [1] |
| Compound | Cellular Target Engagement | Assay Type | Cellular IC50 (nM) | Reference |
| GSK6853 | BRPF1B-Histone H3.3 Interaction | NanoBRET™ | 20 | [1] |
| GSK9311 | BRPF1B-Histone H3.3 Interaction | NanoBRET™ | No effect | [1] |
The Problem with DMSO as a Vehicle Control
DMSO is a widely used solvent due to its ability to dissolve a vast array of compounds. However, it is not biologically inert and can induce a variety of cellular effects that may interfere with experimental outcomes:
-
Alteration of Gene Expression: Studies have shown that even at low concentrations, DMSO can alter the expression of a significant number of genes.[3]
-
Impact on Histone Modifications: DMSO has been reported to affect histone acetylation levels, which is particularly problematic in studies targeting epigenetic modifiers like BRPF1.[4]
-
Induction of Cellular Differentiation: In some cell types, DMSO is known to induce differentiation, a significant phenotypic change that can mask or be mistaken for the effect of the compound under investigation.
-
Effects on Signaling Pathways: DMSO can influence various signaling pathways, leading to off-target effects that are independent of the intended target of the dissolved compound.
Given these confounding factors, attributing an observed phenotype solely to the activity of a BRPF1 inhibitor when using DMSO as a control is challenging.
GSK9311: A Superior Negative Control
GSK9311 is a close structural analogue of GSK6853.[1] The key difference lies in an alkylation of the 5-amide group in GSK9311, which significantly reduces its binding affinity for the BRPF1 bromodomain.[5] This makes it an excellent negative control for several reasons:
-
Structural Similarity: Its structural resemblance to GSK6853 ensures that any observed differences in cellular effects are likely due to the differential activity on BRPF1, rather than differences in physicochemical properties that could affect cell permeability or off-target interactions.
-
Demonstrated Lack of On-Target Activity: As the data above shows, GSK9311 is significantly less potent against BRPF1 in both biochemical and cellular assays.[1][2]
-
Control for Off-Target Effects: If both GSK6853 and GSK9311 produce a similar off-target effect, it can be correctly identified as independent of BRPF1 inhibition. Conversely, a phenotype observed with GSK6853 but not with GSK9311 can be confidently attributed to BRPF1 inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments to assess BRPF1 inhibition.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding of the BRPF1 bromodomain to an acetylated histone peptide.
Objective: To determine the in vitro potency of inhibitors against the BRPF1 bromodomain.
Materials:
-
Recombinant BRPF1 bromodomain protein (GST-tagged)
-
Biotinylated histone H4 acetylated lysine (B10760008) peptide
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., ULight™)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
GSK6853, GSK9311, and DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of GSK6853, GSK9311, and DMSO (as a vehicle control) in assay buffer.
-
Add the compounds and vehicle control to the microplate wells.
-
Add the BRPF1 protein and the biotinylated histone peptide to the wells and incubate for 15 minutes at room temperature.
-
Add the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (Acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the inhibitor concentration to determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
This assay measures the thermal stabilization of BRPF1 in cells upon inhibitor binding, confirming target engagement in a cellular context.
Objective: To verify that GSK6853 binds to and stabilizes BRPF1 in intact cells, while GSK9311 and DMSO do not.
Materials:
-
Cell line expressing endogenous BRPF1
-
Cell culture medium and reagents
-
GSK6853, GSK9311, and DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: anti-BRPF1, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with GSK6853, GSK9311, or DMSO at the desired concentration for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Analyze the soluble BRPF1 levels by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble BRPF1 against the temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature for the GSK6853-treated sample indicates target engagement.
Visualizations
Caption: BRPF1 Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
The evidence presented in this guide unequivocally demonstrates that GSK9311 is a superior negative control to DMSO for studies involving the BRPF1 inhibitor GSK6853. The use of a structurally related, inactive compound allows for a more precise dissection of the on-target effects of BRPF1 inhibition, thereby minimizing the risk of misinterpreting data due to the confounding biological activities of DMSO. For researchers aiming for the highest standards of scientific rigor, the inclusion of GSK9311 as a negative control is an indispensable part of the experimental design.
References
- 1. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of PFI-6N Inactivity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of PFI-6, a chemical probe for the YEATS domain of MLLT1 and MLLT3, and its structurally related negative control, PFI-6N. The primary focus is to present the experimental evidence validating the inactivity of this compound, a crucial requirement for its use in rigorous chemical biology studies. This guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to PFI-6 and its Negative Control, this compound
PFI-6 is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3)[1][2]. These proteins are "readers" of histone acetylation and crotonylation marks and are components of the super elongation complex (SEC), which plays a critical role in transcriptional regulation. Dysregulation of MLLT1 and MLLT3 has been implicated in various cancers, particularly acute leukemias, making them attractive targets for therapeutic development[3].
To facilitate robust biological studies and validate that observed phenotypes are due to the inhibition of MLLT1/3, a negative control compound, this compound, was developed. This compound is structurally similar to PFI-6 but has been designed to be inactive against the YEATS domains of MLLT1 and MLLT3[2][3]. This allows researchers to distinguish between on-target effects of PFI-6 and potential off-target or compound-specific effects.
MLLT1/3 Signaling Pathway
The MLLT1 and MLLT3 proteins, through their YEATS domains, recognize acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for the recruitment and assembly of the super elongation complex (SEC) at specific gene promoters. The SEC, in turn, facilitates the transition of paused RNA Polymerase II into a productive elongation phase, leading to the transcription of target genes, many of which are involved in cell proliferation and survival. Inhibition of the MLLT1/3 YEATS domain by PFI-6 is expected to disrupt this process, leading to decreased transcription of oncogenic drivers.
Comparative Activity of PFI-6 and this compound
In Vitro Binding and Cellular Target Engagement
The most direct evidence for the inactivity of this compound comes from in vitro binding assays and cellular target engagement studies. The Structural Genomics Consortium (SGC) has reported data from biochemical and cellular assays comparing PFI-6 and this compound.
| Compound | Target | Assay Type | IC50 / Activity | Reference |
| PFI-6 | MLLT1 | Biochemical | 140 nM | [4] |
| MLLT3 | Biochemical | 160 nM | [4] | |
| MLLT3 | NanoBRET (Cellular) | 0.76 µM (±0.1) | [2] | |
| This compound | MLLT1 | Biochemical | > 30 µM | [2][3] |
| MLLT3 | Biochemical | > 30 µM | [2][3] | |
| YEATS2 | Biochemical | > 30 µM | [2][3] | |
| YEATS4 | Biochemical | > 30 µM | [2][3] | |
| MLLT3 | NanoBRET (Cellular) | No inhibition up to 30 µM | [2] |
This data clearly shows that while PFI-6 potently binds to and inhibits MLLT1/3 in both biochemical and cellular contexts, this compound is inactive at concentrations exceeding 30 µM. This significant difference in potency is a cornerstone in validating this compound as a reliable negative control.
Experimental Protocols
To ensure the reproducibility of findings when using PFI-6 and this compound, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key assays used to assess the activity of these compounds.
Experimental Workflow for Assessing Compound Activity
The general workflow for comparing the effects of PFI-6 and this compound on cell viability involves treating various cell lines with a range of concentrations of each compound and measuring the cellular response after a defined incubation period.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 2X concentration series of PFI-6 and this compound in culture medium from a 10 mM DMSO stock. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add 100 µL of the 2X compound solutions to the respective wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Normalize the data to the vehicle-treated control wells to calculate the percent viability. Plot the percent viability against the log concentration of the compound to determine the IC50 value using a non-linear regression curve fit.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein within living cells.
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing the MLLT3-NanoLuc® fusion protein and a promoter-only vector at a 1:10 ratio using a suitable transfection reagent. Plate the transfected cells in a white, 96-well plate.
-
Compound and Tracer Addition:
-
Prepare a solution of the NanoBRET® tracer at 2X the final desired concentration in Opti-MEM® I Reduced Serum Medium.
-
Prepare serial dilutions of PFI-6 and this compound at 10X the final concentration in the same medium.
-
Add the test compounds and the tracer to the cells.
-
-
Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor in Opti-MEM® I. Add this solution to the wells.
-
Signal Detection: Read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) within 10 minutes on a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratios against the compound concentration to determine the IC50 value.
Conclusion
References
PFI-6N: A Verified Negative Control Lacking Impact on MLLT1/3 Downstream Gene Expression
For researchers in epigenetics and drug discovery, the specificity of chemical probes is paramount. This guide provides a comparative analysis of PFI-6, a known inhibitor of the YEATS domain of MLLT1 and MLLT3, and its structurally similar but functionally inactive counterpart, PFI-6N. The focus is on the differential effects of these compounds on the downstream target genes of the MLLT1/3 proteins, underscoring the utility of this compound as a reliable negative control in experimental settings.
MLLT1 (also known as ENL) and MLLT3 (also known as AF9) are critical components of the super elongation complex (SEC), a key regulator of transcriptional elongation.[1] The SEC is responsible for the expression of several key oncogenes, including MYC, BCL2, CDK6, and the HOXA gene cluster, particularly HOXA9 and its cofactor MEIS1.[1][2] Inhibition of MLLT1/3 is therefore a promising therapeutic strategy for certain cancers, particularly acute leukemias.[1]
PFI-6 is a potent and selective chemical probe that binds to the YEATS domain of MLLT1 and MLLT3, disrupting their interaction with acetylated histones and thereby inhibiting their function.[3] To ensure that the observed cellular effects of PFI-6 are due to its on-target activity, it is essential to use a negative control. This compound was designed for this purpose; it is structurally analogous to PFI-6 but lacks the critical binding interactions necessary to inhibit MLLT1/3.
Comparative Analysis of PFI-6 and this compound
The primary distinction between PFI-6 and this compound lies in their biological activity. While PFI-6 actively inhibits MLLT1/3, leading to a downstream reduction in the expression of target genes, this compound is designed to be inactive. This lack of activity provides a crucial baseline for experiments, allowing researchers to distinguish between specific effects of MLLT1/3 inhibition and any potential off-target or nonspecific cellular responses.
An alternative and well-characterized MLLT1/3 inhibitor, NVS-MLLT-1, and its corresponding inactive control, NVS-MLLT-C, provide a valuable parallel for understanding the expected differential effects.[1][5][6] Studies with these compounds would be expected to show that NVS-MLLT-1 downregulates MLLT1/3 target gene expression, whereas NVS-MLLT-C has no significant effect.
Data Presentation
Table 1: Comparative Activity of MLLT1/3 Inhibitors and Negative Controls
| Compound | Target(s) | In Vitro Potency (IC50) | Cellular Target Engagement | Expected Effect on Target Gene Expression |
| PFI-6 | MLLT1, MLLT3 | Potent | Yes | Decrease |
| This compound | None | Inactive | No | No Change |
| NVS-MLLT-1 | MLLT1, MLLT3 | Potent[1][6] | Yes[1] | Decrease |
| NVS-MLLT-C | None | Inactive[1] | No[1] | No Change |
Table 2: Expected Quantitative Gene Expression Changes Following Treatment
| Target Gene | Treatment | Expected Fold Change (mRNA) vs. Vehicle |
| MYC | PFI-6 | < 1.0 |
| This compound | ~ 1.0 | |
| HOXA9 | PFI-6 | < 1.0 |
| This compound | ~ 1.0 | |
| BCL2 | PFI-6 | < 1.0 |
| This compound | ~ 1.0 | |
| Housekeeping Gene (e.g., GAPDH) | PFI-6 | ~ 1.0 |
| This compound | ~ 1.0 |
Experimental Protocols
Cell Culture and Treatment:
-
Cell Line: MV4-11 (human acute myeloid leukemia) cells are a suitable model as they are known to be dependent on MLLT1/3 activity.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 5 x 10^5 cells/mL. Treat with PFI-6 (e.g., 1 µM), this compound (e.g., 1 µM), or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
RNA Extraction and Quantitative PCR (qPCR):
-
RNA Isolation: Following treatment, harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for the target genes (MYC, HOXA9, BCL2) and a housekeeping gene for normalization (GAPDH). The reaction conditions would typically be: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.
Visualizations
Caption: MLLT1/3 signaling pathway and point of inhibition by PFI-6.
Caption: Experimental workflow for assessing the effect of PFI-6 and this compound.
References
- 1. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]
- 5. Probe NVS-MLLT-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. NVS MLLT-1 | Bromodomains | Tocris Bioscience [tocris.com]
Comparative Analysis of PFI-6N and Other MLLT1/3 Non-binders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PFI-6N and other molecules demonstrating non-binding activity towards the YEATS domains of MLLT1 and MLLT3. The analysis is supported by quantitative experimental data and detailed methodologies for key assays.
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is a critical reader of histone acylation, and its dysregulation, particularly in the context of MLLT1 (ENL) and MLLT3 (AF9), is implicated in various cancers, including acute myeloid leukemia (AML).[1][2] Chemical probes targeting these domains are invaluable tools for studying their biological function and therapeutic potential. A crucial component of any chemical probe package is a well-characterized negative control, a molecule structurally similar to the active probe but devoid of on-target activity. This compound serves as the negative control for PFI-6, a potent inhibitor of the MLLT1/3 YEATS domains. This guide provides a comparative analysis of this compound and other compounds that exhibit non-binding characteristics for MLLT1/3, providing a valuable resource for designing and interpreting experiments.
Data Presentation: Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities of PFI-6, its negative control this compound, and the selective MLLT1/3 inhibitor SGC-iMLLT against the YEATS domains of MLLT1, MLLT3, YEATS2, and YEATS4. The data highlights the potent and selective binding of the active compounds to MLLT1/3 and the lack of significant binding for the non-binders.
| Compound | Target | Assay | IC50 (µM) | Kd (µM) |
| PFI-6 | MLLT1 | HTRF | ~0.1 | - |
| MLLT3 | HTRF | ~0.1 | - | |
| YEATS2 | HTRF | >50 | - | |
| YEATS4 | HTRF | >50 | - | |
| This compound | MLLT1 | HTRF | >50 | - |
| MLLT3 | HTRF | >50 | - | |
| YEATS2 | HTRF | >50 | - | |
| YEATS4 | HTRF | >50 | - | |
| SGC-iMLLT | MLLT1 | AlphaScreen | 0.26[3] | 0.129[3] |
| MLLT3 | ITC | - | 0.077[3] | |
| YEATS2 | AlphaScreen | >10[4] | - | |
| YEATS4 | AlphaScreen | >10[4] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and critical evaluation of the presented data.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a common method for studying protein-protein interactions and their inhibition. For assessing MLLT1/3 binding, the assay typically involves a biotinylated histone peptide (e.g., H3K18ac), a GST-tagged YEATS domain protein, a Europium cryptate-labeled anti-GST antibody (donor), and an XL665-labeled streptavidin (acceptor). When the YEATS domain binds to the histone peptide, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal. Inhibitors compete with the histone peptide for binding to the YEATS domain, leading to a decrease in the FRET signal. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the FRET signal by 50%.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand (e.g., a small molecule inhibitor) to a macromolecule (e.g., the MLLT1/3 YEATS domain).[5][6] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6] In a typical experiment, a solution of the inhibitor is titrated into a solution of the protein in the calorimeter cell.[7] The heat released or absorbed upon each injection is measured, and the data are fitted to a binding model to determine the thermodynamic parameters.[7]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures molecular interactions in a homogeneous format.[8][9][10] For MLLT1/3 binding, the assay typically uses streptavidin-coated donor beads that bind to a biotinylated histone peptide and anti-GST antibody-conjugated acceptor beads that bind to a GST-tagged MLLT1/3 YEATS domain.[9] When the YEATS domain interacts with the histone peptide, the donor and acceptor beads are brought into close proximity.[9] Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads and initiates a chemiluminescent signal. Inhibitors that disrupt the protein-peptide interaction cause a decrease in the signal.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target.[11][12][13][14][15] The target protein (e.g., MLLT1 or MLLT3) is fused to NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the target is added to the cells.[12][14] This results in bioluminescence resonance energy transfer (BRET) between the luciferase and the tracer.[13][14] When an unlabeled compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.[12] This allows for the determination of the compound's affinity for the target protein within a cellular context.[11]
Mandatory Visualization
MLLT1/3 Signaling Pathway in Transcriptional Regulation
MLLT1 and MLLT3 are components of the Super Elongation Complex (SEC), which plays a crucial role in regulating transcriptional elongation.[16] The YEATS domain of MLLT1/3 recognizes and binds to acetylated histones, tethering the SEC to chromatin and promoting the processivity of RNA Polymerase II. In certain cancers, such as MLL-rearranged leukemia, the fusion of the MLL gene with genes like MLLT1 or MLLT3 leads to aberrant recruitment of the SEC and dysregulated expression of oncogenes like MYC and HOXA9.[16]
References
- 1. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strong internal promoter drives massive expression of YEATS‐domain devoid MLLT3 transcripts in HSC and most lethal AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 12. NanoBRET® TE Assays for PARPs and PARG [worldwide.promega.com]
- 13. protocols.io [protocols.io]
- 14. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]
- 15. biorxiv.org [biorxiv.org]
- 16. ashpublications.org [ashpublications.org]
PFI-6N: A High-Fidelity Tool for Probing MLLT1/3 Function with Minimal Off-Target Effects
For researchers in drug discovery and development, the quest for specific and potent molecular probes is paramount. PFI-6N, a selective inhibitor of the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9), has emerged as a valuable tool for dissecting the roles of these key epigenetic readers in health and disease. This guide provides a comprehensive comparison of this compound's performance against other available alternatives, focusing on its ability to rule out non-specific compound effects, supported by experimental data and detailed protocols.
Understanding the Landscape: MLLT1/3 Inhibition and the Challenge of Specificity
The MLLT1 and MLLT3 proteins are crucial components of transcriptional regulatory complexes. Their YEATS domains recognize and bind to acetylated and crotonylated lysine (B10760008) residues on histone tails, thereby recruiting other proteins to chromatin and influencing gene expression. Dysregulation of MLLT1/3 has been implicated in various cancers, particularly acute leukemias, making them attractive therapeutic targets.
A significant hurdle in developing inhibitors for any protein target is ensuring specificity. Many small molecules exhibit promiscuous binding, interacting with multiple unintended proteins. These "off-target" effects can obscure the true biological consequences of inhibiting the intended target. A particular class of problematic compounds, known as Pan-Assay Interference Compounds (PAINS), are notorious for producing false-positive results in high-throughput screens through various non-specific mechanisms.[1][2][3][4] Therefore, rigorous characterization of an inhibitor's selectivity is essential.
Comparative Analysis of MLLT1/3 Inhibitors
To provide a clear comparison, the following tables summarize the on-target potency and selectivity profiles of this compound, SGC-iMLLT, and TDI-11055.
Table 1: On-Target Potency of MLLT1/3 Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) |
| This compound | MLLT1 | 140[5] | - |
| MLLT3 | 160[5] | - | |
| SGC-iMLLT | MLLT1 | 260[6] | 129[6] |
| MLLT3 | - | 77[6] | |
| TDI-11055 | ENL (MLLT1) | 50[7] | 120[7] |
| AF9 (MLLT3) | 70[7] | - |
Table 2: Selectivity Profile of MLLT1/3 Inhibitors
| Compound | Screening Panel | Results |
| This compound | 48 Bromodomains, 40 Kinases, 25 PDEs, ion channels, and GPCRs | Universally inactive[8] |
| This compound (Negative Control) | MLLT1, MLLT3, YEATS2, YEATS4 | Inactive (>30 µM)[8] |
| SGC-iMLLT | YEATS2, YEATS4, 48 Bromodomains | Selective over YEATS2 and YEATS4 (IC50 > 10 µM); Selective across bromodomains[9] |
| TDI-11055 | YEATS2, GAS41 | No inhibition observed[7] |
The data clearly indicates that this compound exhibits high selectivity, showing no significant activity against a broad range of other protein families.[8] The availability of a structurally similar but inactive negative control, this compound, further strengthens its utility as a chemical probe, allowing researchers to control for potential off-target effects of the chemical scaffold.[8] While SGC-iMLLT and TDI-11055 also demonstrate good selectivity against other YEATS domain proteins, the comprehensive panel screening data for this compound provides a higher degree of confidence in its specificity.
Visualizing the MLLT1/3 Signaling Pathway and Inhibition
To understand the mechanism of action of these inhibitors, it is helpful to visualize the signaling pathway. The following diagram illustrates the role of MLLT1/3 in gene transcription and how inhibitors like this compound block this process.
Experimental Protocols for Assessing Specificity and Target Engagement
To aid researchers in their own investigations, this section provides detailed methodologies for key experiments used to characterize MLLT1/3 inhibitors.
NanoBRET™ Target Engagement Assay
This assay is used to quantify the binding of a compound to its target protein within living cells.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a vector encoding for NanoLuc®-MLLT3 fusion protein and a control vector.
-
-
Cell Plating and Treatment:
-
24 hours post-transfection, harvest and resuspend cells in Opti-MEM.
-
Plate cells into a 96-well white assay plate.
-
Add the NanoBRET™ tracer to all wells.
-
Add the test compound (this compound or alternatives) at various concentrations to the experimental wells. Include a vehicle control (DMSO).
-
-
Substrate Addition and Signal Detection:
-
Add Nano-Glo® Substrate to all wells.
-
Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (618nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control to determine the percent inhibition at each compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique to measure the mobility of fluorescently tagged proteins in live cells. Inhibition of protein-protein interactions can alter this mobility.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate U2OS cells on glass-bottom dishes.
-
Transfect cells with a vector encoding for GFP-MLLT1.
-
-
Cell Treatment and Imaging:
-
24 hours post-transfection, treat cells with the test compound (e.g., this compound) or vehicle control.
-
Mount the dish on a confocal microscope equipped for live-cell imaging.
-
-
Photobleaching and Image Acquisition:
-
Acquire a pre-bleach image of a cell expressing GFP-MLLT1.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately begin acquiring a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Correct for photobleaching during image acquisition by normalizing to a non-bleached control region.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery.
-
AlphaScreen™ Assay for MLLT1/3 Inhibition
This is a bead-based proximity assay used to measure the inhibition of the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide in a biochemical setting.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Dilute GST-tagged MLLT1 or MLLT3 protein and biotinylated acetylated histone H3 peptide in assay buffer.
-
Dilute the test compound to various concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the GST-tagged MLLT1/3 protein.
-
Add the test compound or vehicle control.
-
Incubate for a short period.
-
Add the biotinylated histone peptide.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.
-
-
Signal Detection:
-
Incubate the plate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibition of the protein-peptide interaction.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion: this compound as a Superior Tool for Specific MLLT1/3 Interrogation
The available data strongly supports the use of this compound as a highly selective and potent chemical probe for studying the biological functions of MLLT1 and MLLT3. Its well-characterized off-target profile, coupled with the availability of a validated negative control, provides researchers with a robust system to confidently attribute observed cellular phenotypes to the inhibition of MLLT1/3. While other inhibitors like SGC-iMLLT and TDI-11055 are also valuable tools, the comprehensive selectivity screening of this compound makes it a preferred choice for experiments where minimizing the potential for non-specific effects is of utmost importance. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize and validate these inhibitors in their own experimental systems.
References
- 1. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 9. caymanchem.com [caymanchem.com]
Characterizing the Selectivity Profile of PFI-6N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PFI-6N with its active counterpart, PFI-6, and other relevant MLLT1/3 inhibitors. The objective is to furnish researchers with the necessary data to effectively utilize this compound as a negative control in studies investigating the roles of MLLT1 and MLLT3. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.
Introduction to this compound and its Target
This compound is a crucial tool for chemical biology, designed as a structurally similar but biologically inactive control for PFI-6.[1] PFI-6 is a potent and selective inhibitor of the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[2][3] These proteins are "reader" domains that recognize acetylated and crotonylated lysine (B10760008) residues on histone tails, playing a critical role in transcriptional regulation.[4][5][6][7] MLLT1 and MLLT3 are components of the Super Elongation Complex (SEC), which is essential for the productive elongation of transcription by RNA Polymerase II.[8][9] Dysregulation of MLLT1/3 has been implicated in various cancers, including leukemia.[5][8][10][11] The selective inhibition of these proteins by small molecules is therefore a key area of research for developing novel cancer therapeutics. This compound, by lacking inhibitory activity, allows researchers to distinguish between the on-target effects of PFI-6 and any potential off-target or compound-specific, non-YEATS-mediated effects.
Quantitative Selectivity Profile
The following table summarizes the in vitro inhibitory activities of this compound, PFI-6, and other relevant MLLT1/3 inhibitors. The data clearly demonstrates the lack of activity of this compound against its intended targets, solidifying its role as a negative control.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| This compound | MLLT1 | - | > 30 | - | [1] |
| MLLT3 | - | > 30 | - | [1] | |
| YEATS2 | - | > 30 | - | [1] | |
| YEATS4 | - | > 30 | - | [1] | |
| PFI-6 | MLLT1 | HTRF | 0.14 | - | [3] |
| MLLT3 | HTRF | 0.16 | - | [3] | |
| SGC-iMLLT | MLLT1/3 | - | 0.26 | - | [12][13][14] |
| MLLT1 | ITC | - | 0.129 | [12][15] | |
| MLLT3 | ITC | - | 0.077 | [12][15] | |
| YEATS2 | - | > 10 | - | [15] | |
| YEATS4 | - | > 10 | - | [15] | |
| SGC-iMLLT-N | MLLT1/3 | - | Inactive | - | [16] |
| OF-1 | BRPF1B | - | 1.2 | - | [17] |
| TRIM24 | - | 0.27 | - | [17] |
Signaling Pathway and Mechanism of Action
MLLT1 and MLLT3 act as scaffolding proteins within the Super Elongation Complex (SEC). Their YEATS domains recognize acetylated lysine residues on histone tails, thereby recruiting the SEC to specific genomic loci. This recruitment facilitates the phosphorylation of RNA Polymerase II, leading to transcriptional elongation and the expression of target genes, many of which are involved in cell growth and proliferation. PFI-6 competitively binds to the YEATS domain of MLLT1/3, preventing its interaction with acetylated histones and thereby inhibiting gene transcription. This compound, lacking this binding affinity, does not interfere with this process.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NanoBRET™ Target Engagement Assay
This assay is used to quantify the binding of a compound to a target protein within living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (NanoLuc® luciferase) fused to the target protein (e.g., MLLT1) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target protein). Compound binding to the target protein displaces the tracer, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation: Cells are transiently transfected with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Compound Treatment: Transfected cells are plated and treated with a serial dilution of the test compound (e.g., PFI-6 or this compound).
-
Tracer Addition: A fluorescent tracer that binds to the target protein is added to all wells.
-
Substrate Addition: A NanoLuc® substrate is added to initiate the luminescent reaction.
-
Signal Detection: The luminescence signals from the donor (460 nm) and acceptor (618 nm) are measured using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates target engagement by the compound. IC50 values are determined by plotting the BRET ratio against the compound concentration.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing insights into target engagement.
Principle: A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-MLLT1) is irreversibly photobleached using a high-intensity laser. The rate at which fluorescence recovers in the bleached region is a measure of the mobility of the fluorescently tagged protein. A compound that binds to the protein can alter its mobility, which is reflected in a change in the fluorescence recovery rate.
Protocol Outline:
-
Cell Transfection: Cells are transfected with a plasmid encoding the fluorescently tagged protein of interest.
-
Compound Incubation: Cells are incubated with the test compound (e.g., PFI-6) or vehicle control.
-
Image Acquisition (Pre-bleach): A baseline fluorescence image of a selected region of interest (ROI) is captured.
-
Photobleaching: The ROI is exposed to a high-intensity laser to bleach the fluorophores.
-
Image Acquisition (Post-bleach): A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: The fluorescence intensity in the ROI over time is quantified and plotted. The half-maximal recovery time (t½) and the mobile fraction of the protein are calculated.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of a ligand (e.g., PFI-6) is titrated into a solution containing the macromolecule (e.g., MLLT1 YEATS domain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Protocol Outline:
-
Sample Preparation: The protein and ligand are extensively dialyzed against the same buffer to minimize heats of dilution.
-
Loading the Calorimeter: The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand into the protein solution is performed.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The heat per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Conclusion
This compound serves as an indispensable negative control for studying the biological functions of MLLT1 and MLLT3. Its structural similarity to the active inhibitor PFI-6, combined with its profound lack of inhibitory activity against the YEATS domains of MLLT1/3 and other family members, allows for the confident attribution of observed biological effects to the specific inhibition of MLLT1/3 by PFI-6. The comparative data and detailed experimental protocols provided in this guide are intended to support the rigorous design and interpretation of experiments in this critical area of epigenetic research.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. condensates.com [condensates.com]
- 5. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of binding preferences of YEATS domains to site-specific acetylated nucleosome core particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of binding preferences of YEATS domains to site-specific acetylated nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scilit.com [scilit.com]
- 14. scilit.com [scilit.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of PFI-6 and PFI-6N in MLLT1/3 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PFI-6, a potent MLLT1/3 inhibitor, and its negative control, PFI-6N. This analysis is supported by experimental data to objectively evaluate their respective performances.
PFI-6 is a chemical probe that selectively targets the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3), proteins implicated as drivers in acute myeloid leukemia.[1][2] In contrast, this compound is a structurally analogous compound designed to serve as a negative control, exhibiting no significant inhibitory activity against the YEATS domains.[3][4] This guide will delve into their comparative efficacy, cellular engagement, and the experimental protocols used for their evaluation.
Quantitative Performance Analysis
The following tables summarize the inhibitory potency and cellular target engagement of PFI-6 versus this compound.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) |
| PFI-6 | MLLT1 | 140[5][6] |
| MLLT3 | 160[5][6] | |
| This compound | MLLT1 | >30,000[1][3] |
| MLLT3 | >30,000[1][3] | |
| YEATS2 | >30,000[1][3] | |
| YEATS4 | >30,000[1][3] |
Table 2: Cellular Target Engagement (NanoBRET Assay)
| Compound | Target | Average IC50 (µM) |
| PFI-6 | MLLT3 | 0.76 (±0.1)[3] |
| This compound | MLLT3 | >30[3] |
Mechanism of Action: MLLT1/3 Inhibition
PFI-6 functions by binding to the YEATS domain of MLLT1 and MLLT3, which are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone tails.[1] This binding disrupts the interaction between MLLT1/3 and acetylated histones, thereby modulating gene transcription.[7] MLLT1, in particular, has been identified as a crucial factor in acute myeloid leukemia.[1] this compound, despite its structural similarity, is inactive against the YEATS domain.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Potency Assays (IC50 Determination)
The inhibitory concentration (IC50) values for PFI-6 were determined using in vitro assays such as HTRF (Homogeneous Time Resolved Fluorescence), DSF (Differential Scanning Fluorimetry), BLI (Bio-Layer Interferometry), and ITC (Isothermal Titration Calorimetry).[1] These assays measure the direct binding of the compound to the target protein and its ability to disrupt protein-protein interactions.
Cellular Target Engagement: NanoBRET Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was utilized to quantify the engagement of PFI-6 and this compound with MLLT3 within living cells.[3]
Workflow:
Cellular Target Engagement: Fluorescence Recovery After Photobleaching (FRAP)
FRAP assays were employed to further validate the cellular target engagement of PFI-6.[3] This technique measures the mobility of fluorescently tagged proteins in living cells.
Workflow:
Selectivity Profile
PFI-6 has demonstrated high selectivity for MLLT1/3. It was found to be inactive against a panel of 48 Bromodomains, 40 kinases, and 25 PDEs, ion channels, and GPCRs at a concentration of 10µM or higher.[1][3] Similarly, the negative control, this compound, showed no activity against MLLT1, MLLT3, YEATS2, or YEATS4 at concentrations greater than 30µM.[1][3]
References
- 1. eubopen.org [eubopen.org]
- 2. Discovery of PFI-6, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of PFI-6N in a Laboratory Setting
Core Principles for Chemical Disposal
When explicit disposal guidance for a compound like PFI-6N is unavailable, it must be treated as hazardous waste. This "safety-first" approach ensures that all handling and disposal procedures adhere to the highest safety standards and comply with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Quantitative Data and Chemical Properties
A summary of the known quantitative data and chemical properties for this compound is provided below. This information is crucial for making informed decisions regarding its handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃N₃O₄ | [1] |
| Molecular Weight | 357.40 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | DMSO: 2 mg/mL, clear | [1] |
| Storage Temperature | 2-8°C | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the proper disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant nitrile gloves. Double-gloving is recommended.
-
Body Protection: A fully buttoned laboratory coat.
2. Waste Segregation and Collection: Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, compatible container.
-
Place all contaminated disposable materials, such as weigh boats, pipette tips, gloves, and bench paper, into a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof liquid hazardous waste container.
-
Do not mix this compound solutions with other incompatible chemical wastes.[2]
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or other sharp objects in a designated sharps container.
-
3. Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound".[3]
-
For liquid waste, list all components and their approximate concentrations.[3]
-
The date the waste was first added to the container.[3]
-
The principal investigator's name and laboratory location.[3]
4. Storage of Hazardous Waste: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4] This area should be:
-
At or near the point of waste generation.[4]
-
In a well-ventilated location.
-
Away from drains and sources of ignition.
-
In secondary containment to prevent spills.[5]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]
-
Provide the EHS department with a complete inventory of the waste.
-
Follow all institutional procedures for waste manifest documentation and pickup.
Spill Response Protocol
In the event of a this compound spill, follow these immediate steps:
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Containment: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pillows or pads) to prevent it from spreading. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Personal Protective Equipment: Do not attempt to clean a spill without the proper PPE.
-
Contact EHS: Report the spill to your institution's EHS department for guidance on cleanup and decontamination procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for Handling PFI-6N
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial to minimize exposure risk.
Engineering Controls are the first line of defense in containing potential hazards.
| Control | Specification | Purpose |
| Chemical Fume Hood | Certified and functioning properly | To minimize inhalation of the powdered compound |
| Designated Work Area | Clearly marked for "Potent Compound Handling" | To contain any potential contamination |
Personal Protective Equipment (PPE) should always be worn when handling PFI-6N.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. | To prevent skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a fume hood or if aerosolization is possible. | To prevent inhalation of fine particles. |
Operational and Disposal Plans
A clear, step-by-step plan is essential for the safe handling and disposal of this compound.
Handling Protocol:
-
Preparation: Before handling this compound, ensure the designated work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Tare a balance within the fume hood. Carefully weigh the desired amount of this compound powder.
-
Reconstitution: this compound is soluble in DMSO.[1] Slowly add the DMSO to the vial containing the this compound powder to avoid splashing.
-
Experimental Use: Keep all containers with this compound sealed when not in use. Use appropriate pipetting techniques to minimize the generation of aerosols.
-
Decontamination: After each use, decontaminate the work surface with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All equipment that came into contact with this compound should also be decontaminated.
Spill Response:
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Alert: Inform your supervisor and the institutional safety officer.
-
Contain: If it is safe to do so, contain the spill using absorbent pads, being careful not to create dust from the powdered compound.
-
Clean-up: Wearing the appropriate PPE, clean the spill area according to your institution's hazardous material clean-up procedures.
Disposal Plan:
All waste contaminated with this compound, including empty vials, used gloves, pipette tips, and absorbent materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container labeled "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: Solutions of this compound in DMSO should be collected in a separate, sealed, and clearly labeled "Hazardous Waste" container.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
